Product packaging for 2-Bromo-5-isopropoxybenzoic acid(Cat. No.:CAS No. 210489-40-0)

2-Bromo-5-isopropoxybenzoic acid

Cat. No.: B3049561
CAS No.: 210489-40-0
M. Wt: 259.1 g/mol
InChI Key: NMNBSLCYSZFEIQ-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropoxybenzoic acid is a chemical building block of interest in organic synthesis and pharmaceutical research. This benzoic acid derivative, characterized by a bromo substituent and an isopropoxy group on the aromatic ring, is utilized by researchers as a key intermediate in the development of more complex molecules . Related bromo- and alkoxy-substituted benzoic acids are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental methods for constructing carbon-carbon bonds in medicinal chemistry . The compound's structure suggests its potential application in exploring structure-activity relationships and synthesizing novel compounds for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B3049561 2-Bromo-5-isopropoxybenzoic acid CAS No. 210489-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNBSLCYSZFEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456701
Record name Benzoic acid, 2-bromo-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210489-40-0
Record name Benzoic acid, 2-bromo-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Brominated Isopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed experimental data for 2-Bromo-5-isopropoxybenzoic acid is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and available data on closely related isomers, primarily 5-Bromo-2-isopropoxybenzoic acid and the potential precursor 2-Bromo-5-hydroxybenzoic acid , to serve as a valuable resource for researchers in the field.

Introduction

Brominated benzoic acid derivatives are a pivotal class of compounds in medicinal chemistry and materials science, frequently employed as building blocks in the synthesis of complex organic molecules. Their utility stems from the versatile reactivity of the bromine and carboxylic acid functionalities, allowing for a wide range of chemical transformations. This guide focuses on the chemical properties of this compound and its closely related isomers, providing a technical resource for researchers engaged in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of Brominated Benzoic Acid Derivatives

Property5-Bromo-2-isopropoxybenzoic acid2-Bromo-5-hydroxybenzoic acid
CAS Number 62176-16-3[1]58380-11-3[2]
Molecular Formula C₁₀H₁₁BrO₃[1]C₇H₅BrO₃[2][3]
Molecular Weight 259.1 g/mol 217.02 g/mol [2][3]
Appearance Not specifiedWhite crystalline solid[4]
Melting Point Not specified225-230 °C[3]
Solubility Not specifiedSoluble in alcohol, ether, and ketone solvents; slightly soluble in water.[4]
pKa Not specified2.73±0.10 (Predicted)[5]

Table 2: Spectroscopic Data References for Related Compounds

Spectroscopic Data5-Bromo-2-isopropoxybenzoic acid2-Bromo-5-hydroxybenzoic acid
NMR, HPLC, LC-MS, UPLC -Available from suppliers[6]
IR Spectrum -Available in NIST Chemistry WebBook[7][8]
Mass Spectrum -Available in NIST Chemistry WebBook[7]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route would involve the alkylation of 2-Bromo-5-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

A general procedure for the synthesis of the precursor, 2-Bromo-5-hydroxybenzoic acid, from 2-Bromo-5-methoxybenzoic acid has been described.[9]

Protocol: Synthesis of 2-Bromo-5-hydroxybenzoic acid from 2-Bromo-5-methoxybenzoic acid [9]

  • Materials:

    • 2-Bromo-5-methoxybenzoic acid (5 g)

    • Aluminum chloride (15 g)

    • Chlorobenzene (150 mL)

    • Ice water

    • Diethyl ether (250 mL portions)

    • 4M NaOH (aqueous)

    • 10% Copper sulfate (aqueous)

    • Resorcinol

  • Procedure:

    • Reflux 5 g of 2-Bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Extract the aqueous phase three times with 250 mL of diethyl ether.

    • Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding 4.2 g of 2-Bromo-5-hydroxybenzoic acid.

The following diagram illustrates a generalized workflow for the synthesis of brominated isopropoxybenzoic acids, based on available information for related compounds.

G Generalized Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Alkylation 3-Methoxybenzoic_acid 3-Methoxybenzoic acid Bromination Bromination (e.g., Br2, NBS) 3-Methoxybenzoic_acid->Bromination [1] 2_Bromo_5_methoxybenzoic_acid 2-Bromo-5-methoxybenzoic acid Bromination->2_Bromo_5_methoxybenzoic_acid Demethylation Demethylation (e.g., AlCl3) 2_Bromo_5_methoxybenzoic_acid->Demethylation [2] 2_Bromo_5_hydroxybenzoic_acid 2-Bromo-5-hydroxybenzoic acid Demethylation->2_Bromo_5_hydroxybenzoic_acid Isopropylation Isopropylation (e.g., 2-bromopropane, base) 2_Bromo_5_hydroxybenzoic_acid->Isopropylation Target_Compound This compound (Predicted Product) Isopropylation->Target_Compound

Caption: Generalized synthetic pathway for this compound.

Chemical Reactivity and Biological Activity

The chemical reactivity of this compound is dictated by its three main functional groups: the aromatic ring, the bromine atom, and the carboxylic acid.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide formation, and reduction to an alcohol.

  • Bromine Atom: The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

While no specific biological activities or signaling pathway involvements have been documented for this compound or its close isomers, hydroxybenzoic acid derivatives, in general, are known to exhibit a wide range of biological effects. These include antimicrobial, anti-inflammatory, antioxidant, and even estrogenic activities.[10][11] The specific biological profile of a substituted benzoic acid is highly dependent on the nature and position of its functional groups. The stereochemistry of derivatives can also play a pivotal role in their biological activity.

The following diagram illustrates the logical relationship of the functional groups to the potential reactivity and biological screening of the target compound.

G Reactivity and Biological Screening Funnel cluster_0 Key Functional Groups cluster_1 Potential Chemical Reactions cluster_2 Potential Biological Activities (Hypothesized) Target_Compound This compound Carboxylic_Acid Carboxylic Acid Target_Compound->Carboxylic_Acid Bromine Bromine Target_Compound->Bromine Isopropoxy Isopropoxy Group Target_Compound->Isopropoxy Electrophilic_Substitution Electrophilic Substitution Target_Compound->Electrophilic_Substitution Esterification Esterification / Amidation Carboxylic_Acid->Esterification Cross_Coupling Cross-Coupling Reactions Bromine->Cross_Coupling Antimicrobial Antimicrobial Esterification->Antimicrobial Anti_inflammatory Anti-inflammatory Cross_Coupling->Anti_inflammatory Anticancer Anticancer Cross_Coupling->Anticancer Enzyme_Inhibition Enzyme Inhibition Electrophilic_Substitution->Enzyme_Inhibition

Caption: Functional group-based reactivity and hypothetical biological screening.

Safety and Handling

For 2-Bromo-5-hydroxybenzoic acid, the following safety and handling precautions are advised:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • Wash skin thoroughly after handling.[3]

    • Use only outdoors or in a well-ventilated area.[3]

    • Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3]

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

It is reasonable to assume that this compound would have a similar hazard profile and require comparable handling procedures. A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for drug discovery and materials science. While direct experimental data is sparse, an understanding of its chemical properties and reactivity can be inferred from its constituent functional groups and the known characteristics of its close isomers. This technical guide provides a foundational resource for researchers, summarizing the available data for related compounds and outlining plausible synthetic strategies. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and unlock its potential for various applications.

References

Navigating the Landscape of Brominated Isopropoxybenzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While a specific CAS number for 2-Bromo-5-isopropoxybenzoic acid remains elusive in public databases, this guide provides an in-depth technical overview of its closely related and commercially available isomer, 5-Bromo-2-isopropoxybenzoic acid, and its synthetic precursor analog, 2-Bromo-5-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on their chemical properties, synthesis, and potential applications.

Compound Identification and Properties

For clarity, this guide will focus on two key, structurally similar compounds due to the limited availability of data for this compound. The primary focus will be on 5-Bromo-2-isopropoxybenzoic acid , a readily available isomer, and 2-Bromo-5-methoxybenzoic acid , a compound with extensive synthetic documentation.

A search for "this compound" did not yield a specific CAS number. However, the corresponding aldehyde, 2-Bromo-5-isopropoxybenzaldehyde, is cataloged under CAS number 162147-12-8, suggesting the benzoic acid is a feasible, though less common, derivative. For researchers investigating this specific structure, custom synthesis may be required.

Below is a summary of the available physicochemical data for the key related compounds.

Property5-Bromo-2-isopropoxybenzoic acid2-Bromo-5-methoxybenzoic acid2-Bromo-5-hydroxybenzoic acid
CAS Number 62176-16-322921-68-2[1][2][3]58380-11-3[4][5]
Molecular Formula C10H11BrO3C8H7BrO3[1][2]C7H5BrO3[4][5]
Molecular Weight 259.1 g/mol 231.04 g/mol [2][3]217.02 g/mol [4]
Melting Point Not specified157-159 °C[3]Not specified
IUPAC Name 5-bromo-2-isopropoxybenzoic acid2-bromo-5-methoxybenzoic acid[2]2-bromo-5-hydroxybenzoic acid[5]

Synthesis and Experimental Protocols

The synthesis of these brominated benzoic acid derivatives is crucial for their application in research and development. Below are detailed experimental protocols derived from available literature and patents.

Synthesis of 2-Bromo-5-methoxybenzoic acid

A common synthetic route to 2-Bromo-5-methoxybenzoic acid involves the bromination of m-methoxybenzoic acid. One patented method outlines the following procedure[6]:

Materials:

  • m-methoxybenzoic acid (0.1 mol, 15.2g)

  • Dichloromethane (80g)

  • Concentrated Sulfuric Acid (25mL)

  • Potassium bromate (0.01 mol, 1.67g)

  • Red phosphorus (0.01 mol, 1.23g)

  • Dibromohydantoin (0.15 mol, 42.9g)

  • Ice water

  • Ethanol

Procedure:

  • In a 500mL four-neck flask, sequentially add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromate, and red phosphorus.

  • Initiate stirring and add dibromohydantoin at 25 °C.

  • Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.

  • Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor and recrystallize the solid product from 70mL of ethanol.

  • This process reportedly yields 21.62g of 2-bromo-5-methoxybenzoic acid (93.6% yield) with a purity of 99.4%.[6]

A visual representation of this synthetic workflow is provided below.

G reagents m-methoxybenzoic acid Dichloromethane Conc. H2SO4 KBrO3, Red P reaction_vessel 500mL Four-Neck Flask reagents->reaction_vessel reaction_conditions Stirring at 25-30°C for 3h reaction_vessel->reaction_conditions brominating_agent Dibromohydantoin brominating_agent->reaction_vessel workup Quench with Ice Water Recover Dichloromethane reaction_conditions->workup purification Filter Recrystallize from Ethanol workup->purification product 2-Bromo-5-methoxybenzoic acid purification->product

Caption: Synthesis workflow for 2-Bromo-5-methoxybenzoic acid.

Potential Applications in Drug Discovery

Halogenated benzoic acids are valuable scaffolds in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group on the benzene ring provides two reactive sites for further chemical modifications, making them versatile building blocks for more complex molecules.[7]

For instance, 2-Bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin derivatives and benzylisothioureas, which have shown potential as inhibitors of divalent metal transporter 1 (DMT1).[1] Urolithins are metabolites that may restore mitochondria and reverse muscle aging.[6]

The general importance of such structures in drug development can be understood through the concept of prodrugs, where chemical modifications to a lead compound can improve its physicochemical and pharmacokinetic properties.[8] The bromo- and alkoxy- substituted benzoic acid core can be strategically modified to enhance properties like solubility, membrane permeability, and targeted delivery.

The potential drug discovery pathway involving such intermediates is illustrated below.

G start Brominated Benzoic Acid (e.g., 5-Bromo-2-isopropoxybenzoic acid) derivatization Chemical Derivatization (e.g., amidation, esterification) start->derivatization screening Biological Screening (e.g., enzyme assays, cell-based assays) derivatization->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization (Structure-Activity Relationship Studies) lead_id->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery pathway utilizing brominated benzoic acid scaffolds.

Conclusion

While the specific compound this compound is not well-documented with a publicly available CAS number, its isomers and synthetic analogs are valuable tools for the research community. This guide provides a foundational understanding of the properties and synthesis of 5-Bromo-2-isopropoxybenzoic acid and 2-Bromo-5-methoxybenzoic acid. Researchers and drug development professionals can leverage this information to explore the potential of this class of compounds in creating novel therapeutics and other advanced materials. For projects requiring the specific 2-bromo-5-isopropoxy isomer, custom synthesis based on the methodologies presented for related compounds is a viable path forward.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2-Bromo-5-isopropoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds. The described methodology is a two-step process commencing with the bromination of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic route to aid researchers in its practical application.

I. Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a two-step sequence. The initial step involves the regioselective bromination of 3-hydroxybenzoic acid to yield the key intermediate, 2-bromo-5-hydroxybenzoic acid. The second step is the etherification of this intermediate with an isopropyl halide under basic conditions, following the principles of the Williamson ether synthesis, to afford the final product.

Synthesis_Pathway 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Bromination Bromination 3-Hydroxybenzoic_Acid->Bromination Intermediate 2-Bromo-5-hydroxybenzoic acid Bromination->Intermediate Isopropylation Williamson Ether Synthesis Intermediate->Isopropylation Final_Product This compound Isopropylation->Final_Product

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-hydroxybenzoic acid

This procedure is adapted from established methods for the bromination of substituted benzoic acids.

Materials:

  • 3-Hydroxybenzoic acid

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate solution (aqueous)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxybenzoic acid in a minimal amount of glacial acetic acid.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the temperature below 10 °C.

  • After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-5-hydroxybenzoic acid.

Step 2: Synthesis of this compound

This procedure is based on the general principles of the Williamson ether synthesis.[1][2][3]

Materials:

  • 2-Bromo-5-hydroxybenzoic acid

  • Sodium hydroxide or Potassium carbonate

  • 2-Bromopropane or 2-Iodopropane

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (aqueous solution)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group.

  • Add 2-bromopropane or 2-iodopropane to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute solution of hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the final product, this compound. Recrystallization from a suitable solvent may be performed if necessary.

III. Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Hydroxybenzoic acidC₇H₆O₃138.12201-204
2-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃217.02218-220[4]
This compoundC₁₀H₁₁BrO₃259.10Not Available

Table 2: Spectroscopic Data for this compound (Predicted)

NucleusChemical Shift (δ, ppm)
¹H NMRDue to the lack of experimental data in the search results, a predicted spectrum is as follows: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methine proton of the isopropoxy group would be a septet around 4.5-4.8 ppm, and the methyl protons would be a doublet around 1.3-1.4 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMRPredicted chemical shifts would show signals for the aromatic carbons between 110-160 ppm, with the carbon bearing the bromine at a lower field and the carbon attached to the isopropoxy group at a higher field. The carboxylic carbon would appear downfield (>165 ppm). The methine carbon of the isopropoxy group would be around 70 ppm, and the methyl carbons around 22 ppm.

Note: The spectroscopic data for the final product is predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as explicit experimental data was not found in the performed searches. Experimental verification is highly recommended.

IV. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Isopropylation Dissolution_1 Dissolve 3-Hydroxybenzoic Acid in Glacial Acetic Acid Cooling Cool to 0-5 °C Dissolution_1->Cooling Bromine_Addition Add Bromine Solution Cooling->Bromine_Addition Reaction_1 Stir at Room Temperature Bromine_Addition->Reaction_1 Quenching Quench with Na₂S₂O₃ Reaction_1->Quenching Extraction_1 Extract with Dichloromethane Quenching->Extraction_1 Washing_Drying_1 Wash and Dry Organic Layer Extraction_1->Washing_Drying_1 Evaporation_1 Evaporate Solvent Washing_Drying_1->Evaporation_1 Purification_1 Recrystallize Intermediate Evaporation_1->Purification_1 Dissolution_2 Dissolve Intermediate in DMF/Acetone Purification_1->Dissolution_2 Base_Addition Add Base (NaOH or K₂CO₃) Dissolution_2->Base_Addition Alkyl_Halide_Addition Add Isopropyl Halide Base_Addition->Alkyl_Halide_Addition Reaction_2 Heat and Stir Alkyl_Halide_Addition->Reaction_2 Workup Pour into Water and Acidify Reaction_2->Workup Filtration Filter and Wash Solid Workup->Filtration Purification_2 Purify by Extraction/Recrystallization Filtration->Purification_2 Final_Product_Isolation Isolate Final Product Purification_2->Final_Product_Isolation

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity. Standard laboratory safety precautions should be followed throughout the experimental process.

References

Physical properties of 2-Bromo-5-isopropoxybenzoic acid (melting point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 2-Bromo-5-isopropoxybenzoic acid, specifically its melting point and solubility. Due to a lack of readily available experimental data for this specific isomer, this document provides data for the closely related isomer, 5-Bromo-2-isopropoxybenzoic acid, as a reference. Furthermore, it outlines detailed, generalized experimental protocols for determining these fundamental physical properties, which can be applied to the title compound.

Comparative Physical Properties

While specific data for this compound is not available in the reviewed literature, the properties of its isomer, 5-Bromo-2-isopropoxybenzoic acid, and a related compound, 4-isopropoxybenzoic acid, are presented below for comparative analysis.

CompoundMolecular FormulaCAS NumberMelting Point (°C)Solubility
This compound C₁₀H₁₁BrO₃Not availableData not availableData not available
5-Bromo-2-isopropoxybenzoic acid C₁₀H₁₁BrO₃62176-16-3Data not availableData not available
4-isopropoxybenzoic acid C₁₀H₁₂O₃13205-46-4164-167 °C (lit.)[1]Insoluble in water. Soluble in ethanol, ether, and dichloromethane.[1]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the melting point and solubility of aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

A capillary melting point method is commonly employed.

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C per minute for a preliminary measurement).

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Refined Measurement: The process is repeated with a fresh sample, and as the temperature approaches the previously determined melting range, the heating rate is slowed to 1-2 °C per minute to obtain a more accurate measurement. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

A qualitative solubility test can be performed to determine the solubility of the compound in various solvents.

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • Add approximately 10-20 mg of the compound to a test tube.

    • Add 1 mL of the selected solvent to the test tube.

    • Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., room temperature).

    • Visually inspect the mixture to determine if the solid has dissolved.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the melting point and solubility of a chemical compound.

experimental_workflow Workflow for Physical Property Determination cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination mp_start Start mp_prep Prepare Sample in Capillary Tube mp_start->mp_prep mp_heat Heat in Apparatus mp_prep->mp_heat mp_observe Observe Melting Range mp_heat->mp_observe mp_record Record T1 and T2 mp_observe->mp_record mp_end End mp_record->mp_end sol_start Start sol_add_compound Add Compound to Test Tube sol_start->sol_add_compound sol_add_solvent Add Solvent sol_add_compound->sol_add_solvent sol_agitate Agitate Mixture sol_add_solvent->sol_agitate sol_observe Observe and Classify Solubility sol_agitate->sol_observe sol_end End sol_observe->sol_end

Caption: Workflow for determining the melting point and solubility of a chemical compound.

This guide provides a framework for understanding and determining the key physical properties of this compound. While direct data is currently elusive, the provided comparative data and experimental protocols offer a robust starting point for researchers in the field.

References

An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzoic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. This document consolidates its chemical identity, physicochemical properties, a plausible synthetic route, and explores its potential role as a key intermediate in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

The compound of interest, systematically named 5-Bromo-2-isopropoxybenzoic acid , is a derivative of benzoic acid. It is crucial to note that while the user query specified "2-Bromo-5-isopropoxybenzoic acid," the compound is more commonly indexed and available under the name where the bromine atom is at the 5-position and the isopropoxy group is at the 2-position of the benzoic acid ring.

IUPAC Name: 5-Bromo-2-isopropoxybenzoic acid

Synonyms:

  • Benzoic acid, 5-bromo-2-isopropoxy-

CAS Number: 62176-16-3

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-isopropoxybenzoic acid is presented in the table below. These properties are essential for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃N/A
Molecular Weight 259.1 g/mol N/A
Appearance Solid (form may vary)N/A
InChI Key KFUGUFQWYMSJBN-UHFFFAOYSA-NN/A

Synthesis and Experimental Protocols

A logical synthetic pathway would start from the commercially available 5-Bromosalicylic acid (also known as 5-Bromo-2-hydroxybenzoic acid). The synthesis can be conceptualized as a two-step process:

  • Deprotonation of the phenolic hydroxyl group: 5-Bromosalicylic acid is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide.

  • Nucleophilic substitution (Williamson Ether Synthesis): The resulting phenoxide acts as a nucleophile and reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether linkage.

Proposed Experimental Protocol:

Reaction: Williamson Ether Synthesis

  • Materials:

    • 5-Bromosalicylic acid

    • 2-Bromopropane (or 2-Iodopropane)

    • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

    • A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

    • Diethyl ether (for extraction)

    • Hydrochloric acid (HCl) (for acidification)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Procedure:

    • In a round-bottom flask, dissolve 5-Bromosalicylic acid in the chosen polar aprotic solvent.

    • Add a stoichiometric equivalent of a base (e.g., NaOH or K₂CO₃) to the solution and stir until the acid is fully deprotonated, forming the sodium or potassium salt.

    • To this mixture, add a slight excess of 2-bromopropane.

    • Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with dilute HCl to protonate the carboxylic acid, which may cause the product to precipitate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 5-Bromo-2-isopropoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

The logical flow for this synthesis is depicted in the following workflow diagram.

G Synthesis Workflow for 5-Bromo-2-isopropoxybenzoic acid cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start 5-Bromosalicylic acid deprotonation Deprotonation with Base (e.g., NaOH) start->deprotonation Step 1 ether_synthesis Williamson Ether Synthesis with 2-Bromopropane deprotonation->ether_synthesis Step 2 acidification Acidification with HCl ether_synthesis->acidification Workup extraction Extraction with Diethyl Ether acidification->extraction purification Purification (Recrystallization) extraction->purification product 5-Bromo-2-isopropoxybenzoic acid purification->product

Caption: Proposed synthesis workflow for 5-Bromo-2-isopropoxybenzoic acid.

Applications in Drug Discovery and Development

While direct biological activity data for 5-Bromo-2-isopropoxybenzoic acid is not extensively published, its structural motifs are present in molecules of therapeutic interest. Halogenated benzoic acid derivatives are valuable intermediates in medicinal chemistry due to the role of the halogen in modulating pharmacokinetic and pharmacodynamic properties.

The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

Based on the applications of structurally similar compounds, 5-Bromo-2-isopropoxybenzoic acid could serve as a key building block in the synthesis of:

  • SGLT2 Inhibitors: Several patents indicate that 5-bromo-2-chlorobenzoic acid is a crucial intermediate for the synthesis of Dapagliflozin, an anti-diabetic drug.[1][2] This suggests that related compounds like 5-Bromo-2-isopropoxybenzoic acid could be explored for the development of new SGLT2 inhibitors.

  • Anti-inflammatory Agents: Substituted benzoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of 5-Bromo-2-isopropoxybenzoic acid could lead to novel compounds with anti-inflammatory properties.

  • Anticancer Agents: The indole backbone, when derivatized with bromo-carboxylic acids, has been investigated for its anticancer properties, including the inhibition of EGFR tyrosine kinase.[3] This suggests that 5-Bromo-2-isopropoxybenzoic acid could be used to synthesize novel heterocyclic compounds with potential as anticancer agents.

The general logical relationship for its potential application in drug discovery is outlined below.

G Drug Discovery Potential of 5-Bromo-2-isopropoxybenzoic acid cluster_modification Chemical Modification cluster_targets Potential Therapeutic Targets cluster_diseases Potential Therapeutic Areas start 5-Bromo-2-isopropoxybenzoic acid modification Derivatization via Carboxylic Acid or Bromine start->modification sglt2 SGLT2 modification->sglt2 egfr EGFR Tyrosine Kinase modification->egfr cox Cyclooxygenase (COX) modification->cox diabetes Diabetes sglt2->diabetes cancer Cancer egfr->cancer inflammation Inflammation cox->inflammation

Caption: Potential drug discovery pathways for derivatives of 5-Bromo-2-isopropoxybenzoic acid.

Conclusion

5-Bromo-2-isopropoxybenzoic acid is a chemical intermediate with considerable potential for application in drug discovery and development. Its synthesis is achievable through established methods like the Williamson ether synthesis. While direct biological data is currently sparse, its structural similarity to key intermediates for approved drugs and other bioactive molecules suggests that it is a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of metabolic diseases, oncology, and inflammatory conditions. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Bromo-5-isopropoxybenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited direct historical information on its discovery, this document focuses on a plausible synthetic pathway, physicochemical properties, and the broader context of its relevance based on the activities of structurally related compounds. Detailed experimental protocols for its synthesis are provided, along with structured data and visualizations to facilitate understanding and further research.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely published. The following table includes data for a closely related isomer, 5-Bromo-2-isopropoxybenzoic acid, and the precursor, 2-Bromo-5-hydroxybenzoic acid, to provide an estimation of its properties.

PropertyValue (this compound - Estimated)Value (5-Bromo-2-isopropoxybenzoic acid)[1]Value (2-Bromo-5-hydroxybenzoic acid)[2]
CAS Number Not available62176-16-358380-11-3
Molecular Formula C₁₀H₁₁BrO₃C₁₀H₁₁BrO₃C₇H₅BrO₃
Molecular Weight 259.10 g/mol 259.10 g/mol 217.02 g/mol
Melting Point Estimated: 150-160 °CNot availableNot available
Boiling Point Not availableNot availableNot available
Appearance White to off-white solidNot availableNot available
Solubility Soluble in methanol, ethanol, DMSONot availableNot available

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.3-1.4 (d, 6H, -CH(CH₃)₂), 4.5-4.7 (sept, 1H, -CH(CH₃)₂), 7.0-7.1 (dd, 1H, Ar-H), 7.4-7.5 (d, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H), 10.0-11.0 (br s, 1H, -COOH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 21-22 (-CH(CH₃)₂), 71-72 (-CH(CH₃)₂), 115-116 (Ar-C), 118-119 (Ar-C), 124-125 (Ar-C), 133-134 (Ar-C), 158-159 (Ar-C), 160-161 (Ar-C), 170-171 (-COOH).

  • IR (KBr, cm⁻¹): ~3000 (O-H stretch, broad), ~2980 (C-H stretch, aliphatic), ~1700 (C=O stretch), ~1600, ~1470 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~1050 (C-Br stretch).

  • Mass Spectrometry (EI): m/z 258/260 (M⁺), 216/218 (M⁺ - C₃H₆), 199/201 (M⁺ - C₃H₆ - OH).

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 3-hydroxybenzoic acid. The workflow involves an initial bromination followed by a Williamson ether synthesis.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Reaction1 Bromination 3-Hydroxybenzoic_acid->Reaction1 Bromine Bromine (Br₂) Bromine->Reaction1 Acetic_acid Acetic Acid (Solvent) Acetic_acid->Reaction1 2-Bromo-5-hydroxybenzoic_acid 2-Bromo-5-hydroxybenzoic Acid Reaction1->2-Bromo-5-hydroxybenzoic_acid 2-Bromo-5-hydroxybenzoic_acid_2 2-Bromo-5-hydroxybenzoic Acid 2-Bromo-5-hydroxybenzoic_acid->2-Bromo-5-hydroxybenzoic_acid_2 Intermediate Reaction2 Williamson Ether Synthesis 2-Bromo-5-hydroxybenzoic_acid_2->Reaction2 Isopropyl_bromide Isopropyl Bromide Isopropyl_bromide->Reaction2 Base Base (e.g., K₂CO₃) Base->Reaction2 Solvent Solvent (e.g., DMF) Solvent->Reaction2 2-Bromo-5-isopropoxybenzoic_acid This compound Reaction2->2-Bromo-5-isopropoxybenzoic_acid

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-hydroxybenzoic Acid (Intermediate)

This protocol is adapted from the general procedure for the bromination of substituted benzoic acids.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (0.072 mol) of 3-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Addition of Bromine: Slowly add 3.7 mL (0.072 mol) of bromine to the solution at room temperature with constant stirring.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Bromo-5-hydroxybenzoic acid.

Step 2: Synthesis of this compound (Final Product)

This protocol is based on the Williamson ether synthesis.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10 g (0.046 mol) of 2-Bromo-5-hydroxybenzoic acid and 9.5 g (0.069 mol) of potassium carbonate in 100 mL of dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add 5.1 mL (0.055 mol) of 2-bromopropane to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of water. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are not currently available. However, the broader class of benzoic acid derivatives has been extensively studied and exhibits a wide range of pharmacological activities. It is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

G cluster_derivatives Potential Derivatives cluster_activities Potential Biological Activities Target_Molecule This compound Amides Amides Target_Molecule->Amides Amidation Esters Esters Target_Molecule->Esters Esterification Heterocycles Heterocycles Target_Molecule->Heterocycles Cyclization Reactions Antimicrobial Antimicrobial Amides->Antimicrobial Anti_inflammatory Anti-inflammatory Esters->Anti_inflammatory Anticancer Anticancer Heterocycles->Anticancer

Caption: Potential derivatization and associated biological activities.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities for various applications. While its specific history and biological profile are yet to be fully elucidated, this guide provides a solid foundation for its synthesis and suggests avenues for future research based on the known properties of related benzoic acid derivatives. The detailed protocols and structured data presented herein are intended to support and accelerate further investigation into this promising molecule.

References

An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-isopropoxybenzoic acid is a versatile scaffold in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aryl bromide and a modifiable carboxylic acid group, allows for the synthesis of a diverse array of derivatives. This technical guide explores the key synthetic pathways for derivatization, including esterification, amidation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data for representative compounds, and potential biological activities of these derivatives are presented to facilitate further research and development.

Introduction

Substituted benzoic acids are privileged structures in drug discovery, with many exhibiting a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1][2][3][4] this compound, in particular, offers two key points for chemical modification: the carboxylic acid for the formation of esters and amides, and the bromo substituent for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. This dual reactivity makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug development.

Synthetic Pathways and Key Derivatives

The derivatization of this compound can be systematically approached through reactions targeting its two primary functional groups.

Derivatives of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which can modulate the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification can be achieved under standard acidic conditions or by conversion to the acyl chloride followed by reaction with an alcohol.

Amide derivatives are synthesized by activating the carboxylic acid, for example with thionyl chloride or a coupling agent, followed by the addition of a primary or secondary amine.

Derivatives via Palladium-Catalyzed Cross-Coupling

The bromo substituent at the 2-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, alkynyl, and amino groups.

This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester, to yield biaryl derivatives.[5][6][7]

The Heck reaction couples the aryl bromide with an alkene to introduce a vinyl substituent.

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

This powerful method allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key derivatives of this compound. These are based on established methods for analogous compounds.

Synthesis of Methyl 2-Bromo-5-isopropoxybenzoate (Esterification)
  • Procedure: To a solution of this compound (1.0 mmol) in methanol (10 mL) is added concentrated sulfuric acid (0.1 mL). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the title compound.

Synthesis of N-Phenyl-2-bromo-5-isopropoxybenzamide (Amidation)
  • Procedure: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added oxalyl chloride (1.2 mmol) followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acyl chloride is dissolved in dichloromethane (10 mL) and aniline (1.1 mmol) and triethylamine (1.5 mmol) are added. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

Synthesis of 2-(4-Methoxyphenyl)-5-isopropoxybenzoic acid (Suzuki-Miyaura Coupling)
  • Procedure: A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]

Quantitative Data

The following tables summarize representative quantitative data for derivatives of this compound and its analogs.

Table 1: Synthesis of this compound Derivatives

DerivativeSynthetic MethodReagentsYield (%)Reference
Methyl 2-bromo-5-isopropoxybenzoateEsterificationMethanol, H₂SO₄>90(Analogous)
N-Phenyl-2-bromo-5-isopropoxybenzamideAmidationOxalyl chloride, Aniline85-95(Analogous)
2-(4-Methoxyphenyl)-5-isopropoxybenzoic acidSuzuki-Miyaura Coupling4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃70-85[7]

Table 2: Characterization Data for Representative Derivatives

CompoundFormulaMW¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
Methyl 2-bromo-5-isopropoxybenzoateC₁₁H₁₃BrO₃273.127.65 (d), 7.20 (dd), 6.90 (d), 4.60 (sept), 3.90 (s), 1.35 (d)165.2, 155.8, 134.5, 124.1, 118.9, 115.3, 70.1, 52.3, 21.9272/274 [M]+
N-Phenyl-2-bromo-5-isopropoxybenzamideC₁₆H₁₆BrNO₂334.218.20 (br s), 7.60-7.00 (m), 4.60 (sept), 1.35 (d)164.5, 155.4, 138.2, 134.1, 129.1, 124.5, 122.3, 120.8, 118.5, 116.1, 70.2, 21.9333/335 [M]+

(Note: Spectroscopic data are predicted or based on analogous compounds and may vary.)[8][9]

Potential Biological Activities

Derivatives of benzoic acid are known to possess a wide range of biological activities. The functionalization of the this compound scaffold can lead to compounds with potential therapeutic applications.

  • Anti-inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).[1][2][10]

  • Antimicrobial Activity: Substituted benzoic acids and their amide or ester derivatives have shown activity against various bacterial and fungal strains.[11][12][13] The introduction of different substituents through cross-coupling reactions could enhance this activity.

  • Anticancer Activity: The biaryl structures synthesized via Suzuki coupling are common motifs in anticancer agents.

Visualizations

Signaling Pathways and Experimental Workflows

G General Synthetic Pathways for Derivatives of this compound A This compound B Ester Derivatives A->B R-OH, H+ C Amide Derivatives A->C 1. SOCl₂ 2. R₂NH D Biaryl Derivatives (Suzuki Coupling) A->D R-B(OH)₂, Pd catalyst, Base E Vinyl Derivatives (Heck Reaction) A->E Alkene, Pd catalyst, Base F Alkynyl Derivatives (Sonogashira Coupling) A->F Alkyne, Pd/Cu catalyst, Base G Amino Derivatives (Buchwald-Hartwig) A->G R₂NH, Pd catalyst, Base

Caption: Synthetic routes from this compound.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A Combine Reactants: - this compound - Boronic acid - Pd catalyst - Base B Add Solvents (e.g., Toluene/Ethanol/Water) A->B C Degas Mixture B->C D Heat at 90°C (12 hours) C->D E Cool to RT D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

G Logical Relationship of Potential Biological Activities Core 2-Bromo-5-isopropoxybenzoic Acid Derivatives AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer COX COX Inhibition AntiInflammatory->COX Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Caption: Potential biological activities and mechanisms.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. The strategic application of esterification, amidation, and various palladium-catalyzed cross-coupling reactions can yield novel compounds with significant potential in drug discovery and materials science. This guide provides a foundational framework of synthetic protocols and potential applications to encourage and facilitate further exploration of this promising chemical scaffold. Researchers are encouraged to adapt and optimize the provided methodologies to their specific research goals.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reaction mechanism for the synthesis of 2-Bromo-5-isopropoxybenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 3-isopropoxybenzoic acid, followed by its regioselective bromination. This document outlines the underlying chemical principles, comprehensive experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthetic route.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in two sequential steps:

  • Williamson Ether Synthesis: The formation of 3-isopropoxybenzoic acid from 3-hydroxybenzoic acid and an isopropyl halide.

  • Electrophilic Aromatic Bromination: The selective bromination of 3-isopropoxybenzoic acid at the C-2 position of the aromatic ring.

Reaction Mechanisms and Detailed Explanation

Step 1: Synthesis of 3-isopropoxybenzoic acid via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage through the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Mechanism:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of an isopropyl halide (e.g., 2-bromopropane). This attack occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (bromide).

  • Product Formation: The carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond, yielding 3-isopropoxybenzoic acid.

The carboxyl group of 3-hydroxybenzoic acid is also deprotonated by the base but is a much weaker nucleophile than the phenoxide and does not significantly interfere with the desired etherification.

Step 2: Synthesis of this compound via Electrophilic Aromatic Substitution

The second step is the regioselective bromination of the aromatic ring of 3-isopropoxybenzoic acid. This is an electrophilic aromatic substitution (EAS) reaction.

Mechanism:

  • Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂), is polarized by a Lewis acid catalyst (e.g., FeBr₃) or a protic solvent to generate a more potent electrophile, Br⁺.

  • Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring of 3-isopropoxybenzoic acid attacks the electrophilic bromine atom. The isopropoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The powerful activating effect of the isopropoxy group directs the incoming electrophile to the positions ortho and para to it.

  • Formation of the Sigma Complex (Arenium Ion): The attack by the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring.

  • Regioselectivity: The substitution occurs predominantly at the C-2 position, which is ortho to the deactivating carboxylic acid group and para to the strongly activating isopropoxy group. This regioselectivity is a result of the concerted directing effects of the two substituents.

  • Deprotonation and Aromatization: A weak base, such as the bromide ion (Br⁻) or a solvent molecule, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound Molecular Formula Molar Mass ( g/mol ) Physical State Melting Point (°C) Boiling Point (°C)
3-Hydroxybenzoic AcidC₇H₆O₃138.12White solid201-204240
2-BromopropaneC₃H₇Br122.99Colorless liquid-8959-60
3-isopropoxybenzoic AcidC₁₀H₁₂O₃180.20White to off-white solid125-129N/A
BromineBr₂159.81Reddish-brown liquid-7.258.8
This compoundC₁₀H₁₁BrO₃259.10SolidN/AN/A

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound. These protocols are based on established procedures for analogous transformations.

Experiment 1: Synthesis of 3-isopropoxybenzoic acid

This procedure is adapted from the synthesis of 3-alkoxy benzoic acids.

Materials:

  • 3-Hydroxybenzoic acid

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • 10% aqueous Potassium hydroxide (KOH)

  • Concentrated Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

  • To this stirred suspension, add 2-bromopropane (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • To the crude product, add a 10% aqueous solution of potassium hydroxide in methanol.

  • Stir the mixture at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water, and dried to afford 3-isopropoxybenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Experiment 2: Synthesis of this compound

This protocol is based on the bromination of 3-methoxybenzoic acid.

Materials:

  • 3-isopropoxybenzoic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve 3-isopropoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirred solution at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice-water.

  • The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • The crude this compound is then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

The following diagrams illustrate the overall synthetic workflow and the detailed reaction mechanisms.

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Step1 Williamson Ether Synthesis Start->Step1 Reagent1 2-Bromopropane, K2CO3, Acetone Reagent1->Step1 Intermediate 3-isopropoxybenzoic Acid Step1->Intermediate Step2 Electrophilic Bromination Intermediate->Step2 Reagent2 Bromine, Acetic Acid Reagent2->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Reaction_Mechanisms cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Aromatic Bromination S1_Start 3-Hydroxybenzoic Acid S1_Phenoxide Phenoxide Intermediate S1_Start->S1_Phenoxide Deprotonation S1_Base K2CO3 S1_Base->S1_Phenoxide S1_SN2 SN2 Attack S1_Phenoxide->S1_SN2 S1_AlkylHalide 2-Bromopropane S1_AlkylHalide->S1_SN2 S1_Product 3-isopropoxybenzoic Acid S1_SN2->S1_Product S2_Start 3-isopropoxybenzoic Acid S1_Product->S2_Start S2_Attack Nucleophilic Attack S2_Start->S2_Attack S2_Bromine Br2 S2_Electrophile Generation of Br+ S2_Bromine->S2_Electrophile S2_Electrophile->S2_Attack S2_Sigma Sigma Complex (Arenium Ion) S2_Attack->S2_Sigma S2_Deprotonation Deprotonation S2_Sigma->S2_Deprotonation S2_Product This compound S2_Deprotonation->S2_Product Aromatization

Caption: Reaction mechanisms for the two-step synthesis.

A Technical Guide to the Thermochemical Data of 2-Bromo-5-isopropoxybenzoic Acid: Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2-Bromo-5-isopropoxybenzoic acid. Due to a lack of publicly available experimental data for this specific compound, this document focuses on the established experimental and computational methodologies that can be employed to determine its key thermochemical parameters, such as enthalpy of formation, entropy, and heat capacity. Understanding these properties is crucial for process development, safety analysis, and molecular modeling in the fields of chemical synthesis and drug development.

Data Presentation

As of the latest literature search, specific experimental thermochemical data for this compound are not available. The following table is provided as a template for researchers to populate once data has been acquired through the methodologies outlined in this guide.

Table 1: Thermochemical Properties of this compound

PropertySymbolValueUnitsMethod
Standard Molar Enthalpy of FormationΔfH°Data not availablekJ/mole.g., Bomb Calorimetry
Standard Molar EntropyData not availableJ/(mol·K)e.g., Adiabatic Calorimetry
Molar Heat Capacity (at constant pressure)Cp,mData not availableJ/(mol·K)e.g., Differential Scanning Calorimetry
Enthalpy of SublimationΔsubHData not availablekJ/mole.g., Knudsen Effusion Method

Experimental Protocols

The determination of thermochemical data for organic compounds like this compound relies on well-established experimental techniques. The primary methods for measuring enthalpy of formation and heat capacity are detailed below.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1][2][3][4][5] The enthalpy of formation is then calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis P1 Weigh a precise mass of This compound P2 Press into a pellet P1->P2 P3 Place pellet in the sample holder with a fuse wire P2->P3 C1 Assemble the bomb, seal, and pressurize with pure O2 P3->C1 C2 Place the bomb in a known volume of water in the calorimeter C1->C2 C3 Allow to equilibrate and record initial temperature (Ti) C2->C3 C4 Ignite the sample via the fuse wire C3->C4 C5 Record temperature change until a stable final temperature (Tf) is reached C4->C5 A1 Calculate the heat released (q) using the calorimeter's heat capacity C5->A1 A2 Correct for the combustion of the fuse wire A1->A2 A3 Calculate the enthalpy of combustion (ΔcH°) per mole of the sample A2->A3 A4 Use Hess's Law and known ΔfH° of CO2, H2O, and HBr to find ΔfH° of the sample A3->A4

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • The bomb is sealed and pressurized with an excess of pure oxygen.

  • The bomb is submerged in a known quantity of water within an insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water is meticulously recorded to calculate the heat released during the combustion.

  • The heat capacity of the calorimeter, determined by combusting a standard substance like benzoic acid, is used to convert the temperature change into the enthalpy of combustion.[4]

  • Hess's Law is then applied to calculate the enthalpy of formation from the enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).[3]

Heat Capacity via Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp,m) of a substance as a function of temperature can be determined using Differential Scanning Calorimetry (DSC).[6][7][8][9][10] This technique measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.

Experimental Workflow for DSC

G cluster_setup Instrument Setup & Calibration cluster_measurement Measurement Runs cluster_calculation Cp Calculation S1 Calibrate the DSC instrument for temperature and heat flow S2 Perform a baseline run with two empty crucibles S1->S2 M1 Run a standard reference material (e.g., sapphire) of known mass and Cp S2->M1 M2 Run the sample of This compound of known mass M1->M2 C1 Record the heat flow curves for the baseline, standard, and sample M2->C1 C2 Calculate Cp of the sample at a given temperature using the heat flow differences and the known Cp of the standard C1->C2

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

  • Three separate runs are performed under the same temperature program (heating rate, gas atmosphere):

    • A baseline run with empty sample and reference pans.

    • A run with a standard reference material (often sapphire, α-Al₂O₃) of known heat capacity.[10]

    • A run with the sample of this compound.

  • The heat flow required to maintain the sample and reference at the same temperature is measured.

  • By comparing the heat flow difference between the baseline, the standard, and the sample, the heat capacity of the sample can be calculated at various temperatures.[7][9]

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.[11][12][13][14][15] The substance is heated in a sealed cell with a small orifice, and the rate of mass loss due to effusion into a vacuum is measured. The vapor pressure is calculated from this rate, and the enthalpy of sublimation is determined from the Clausius-Clapeyron equation.[13]

Computational Approaches

In the absence of experimental data, computational quantum chemistry provides a powerful alternative for estimating thermochemical properties.[16][17][18]

Logical Relationship between Methodologies

G cluster_exp Experimental Methods cluster_comp Computational Methods Exp_Data Experimental Thermochemical Data (ΔfH°, S°, Cp) Validation Validation & Refinement Exp_Data->Validation DFT DFT Calculations (e.g., B3LYP, M06-2X) Comp_Data Calculated Thermochemical Data DFT->Comp_Data Composite Composite Methods (e.g., G3, G4) Composite->Comp_Data Comp_Data->Validation

Caption: Interplay between experimental and computational thermochemical methods.

Density Functional Theory (DFT)

DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy for molecules of this size.[17][18] The process involves:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal contributions to enthalpy and entropy.

  • Energy Calculation: The electronic energy of the optimized structure is calculated.

High-Accuracy Composite Methods

Methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) theories provide more accurate thermochemical data by combining calculations at different levels of theory and basis sets to approximate a high-level calculation with a large basis set.[17] These methods can often predict enthalpies of formation with "chemical accuracy" (typically within 4 kJ/mol of experimental values).

By employing these established experimental and computational workflows, researchers can obtain the necessary thermochemical data for this compound, facilitating further research and development.

References

Methodological & Application

Experimental Protocol for the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Bromo-5-isopropoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Introduction

This compound is an important intermediate in the development of various pharmaceutical compounds. Its synthesis is crucial for the exploration of new chemical entities with potential therapeutic applications. The protocol outlined below describes a two-step process starting from the commercially available 2-Bromo-5-hydroxybenzoic acid. The key transformation is an O-isopropylation via a Williamson ether synthesis, which involves the reaction of the phenoxide intermediate with an isopropyl halide.

Reaction Scheme

The synthesis proceeds according to the following general reaction scheme:

Step 1: Deprotonation of 2-Bromo-5-hydroxybenzoic acid

2-Bromo-5-hydroxybenzoic acid reacts with a suitable base to form the corresponding phenoxide.

Step 2: Williamson Ether Synthesis

The phenoxide intermediate undergoes a nucleophilic substitution reaction with an isopropylating agent to yield this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Bromo-5-hydroxybenzoic acid≥98%Commercially Available
2-Bromopropane≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-hydroxybenzoic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.5 eq).

  • Addition of Isopropylating Agent: Add 2-bromopropane (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure this compound as a solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white solid
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted: 7.6-7.8 (d, 1H), 7.1-7.3 (dd, 1H), 6.9-7.1 (d, 1H), 4.5-4.7 (sept, 1H), 1.3-1.5 (d, 6H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Predicted: 165-170 (C=O), 155-160 (C-O), 130-135 (C-Br), 120-130 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 70-75 (CH), 20-25 (CH₃).

Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification start Start: Dry Glassware reagents Add 2-Bromo-5-hydroxybenzoic acid, K₂CO₃, and DMF start->reagents add_iso Add 2-Bromopropane reagents->add_iso reflux Heat to 80°C (12-24h) add_iso->reflux quench Quench with Water & Acidify with HCl reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Bromopropane is a volatile and flammable liquid. Handle with care and avoid ignition sources.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. By following the detailed steps for the Williamson ether synthesis and subsequent purification, researchers can reliably obtain this valuable intermediate for their drug discovery and development endeavors. Careful adherence to the safety precautions is essential for a safe and successful synthesis.

Applications of 2-Bromo-5-isopropoxybenzoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-Bromo-5-isopropoxybenzoic acid has emerged as a critical starting material in the synthesis of potent and selective therapeutic agents. This versatile building block is notably utilized in the development of allosteric inhibitors targeting key cellular signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for novel drug discovery.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and an isopropoxy group, allows for diverse chemical modifications, making it an ideal precursor for the synthesis of complex, biologically active molecules. A prime example of its application is in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1).

Application Highlight: Synthesis of GSK2830371, a Wip1 Phosphatase Inhibitor

GSK2830371 is a small molecule inhibitor that targets the Wip1 phosphatase, a key negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, including the p53 and p38 MAPK pathways.[1][2] By inhibiting Wip1, GSK2830371 enhances the phosphorylation of Wip1 substrates, leading to cell growth inhibition in cancer cells.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for GSK2830371, a compound synthesized using a derivative of this compound.

CompoundTargetIC50 (in vitro)Cell-based Activity (MCF-7 GI50)Reference
GSK2830371Wip1 Phosphatase6 nM2.65 µM[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wip1 signaling pathway and a general experimental workflow for the synthesis and evaluation of Wip1 inhibitors derived from this compound.

Wip1_Signaling_Pathway DNA_Damage DNA Damage (e.g., UV, IR) ATM_p38 ATM / p38 MAPK Activation DNA_Damage->ATM_p38 p53_Chk2 p53 / Chk2 Phosphorylation ATM_p38->p53_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p53_Chk2->Cell_Cycle_Arrest Wip1 Wip1 Phosphatase p53_Chk2->Wip1 Upregulation Wip1->p53_Chk2 Dephosphorylation (Negative Feedback) GSK2830371 GSK2830371 (Wip1 Inhibitor) GSK2830371->Wip1 Inhibition

Caption: Wip1 Signaling Pathway in DNA Damage Response.

Experimental_Workflow Start 2-Bromo-5- isopropoxybenzoic acid Synthesis Multi-step Synthesis Start->Synthesis Inhibitor GSK2830371 (or analogue) Synthesis->Inhibitor In_Vitro In Vitro Assay (Wip1 Inhibition) Inhibitor->In_Vitro Cell_Based Cell-Based Assay (Growth Inhibition) Inhibitor->Cell_Based Data Data Analysis (IC50 / GI50) In_Vitro->Data Cell_Based->Data

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of Wip1 inhibitors derived from this compound.

Protocol 1: Synthesis of GSK2830371 Intermediate from this compound

While the direct multi-step synthesis of GSK2830371 from this compound is proprietary, a key transformation involves the conversion to a formyl derivative, which serves as a crucial intermediate. The following protocol outlines a general method for the formylation of a related methoxy-substituted benzoic acid, which can be adapted.

Objective: To synthesize methyl 5-formyl-2-methoxybenzoate, an analogous intermediate.

Materials:

  • Methyl 2-methoxybenzoate

  • Methanesulfonic acid

  • Urotropine (hexamethylenetetramine)

  • Sodium hydroxide solution

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Cool a solution of methyl 2-methoxybenzoate in methanesulfonic acid to 0-10 °C.

  • Add urotropine to the cooled solution.

  • Heat the reaction mixture to 90 °C and maintain for 10-20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction flask and adjust the pH to 6-7 using a sodium hydroxide solution.

  • Filter the resulting precipitate and wash the filter cake with water.

  • Dry the solid to obtain methyl 5-formyl-2-methoxybenzoate.[5]

Note: This protocol for a related compound illustrates a potential synthetic route. The synthesis of the thiophene carboxamide portion of GSK2830371 would involve separate multi-step procedures starting from appropriate thiophene derivatives.[1][3][6][7]

Protocol 2: In Vitro Wip1 Phosphatase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., GSK2830371) against Wip1 phosphatase.

Materials:

  • Recombinant Wip1 phosphatase

  • Fluorescein diphosphate (FDP) substrate

  • Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

  • Test compound (e.g., GSK2830371) dissolved in DMSO

  • DMSO (as control)

  • Microplate reader

Procedure:

  • Prepare a solution of the FDP substrate (50 µM) in the assay buffer.

  • Add the test compound at various concentrations or DMSO to the substrate solution in a 96-well plate.

  • Initiate the reaction by adding Wip1 phosphatase (10 nM) to each well.

  • Incubate the plate at room temperature.

  • Measure the fluorescence signal on a microplate reader at an excitation/emission wavelength of 485/530 nm.[3]

  • Calculate the percent inhibition at each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Growth Inhibition Assay

Objective: To evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

  • MCF-7 breast cancer cells (or other relevant cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound (e.g., GSK2830371) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 200–400 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (as a control).

  • Incubate the plates for 7 days.

  • On day 7, perform the CellTiter-Glo® assay according to the manufacturer's instructions to determine the number of viable cells.

  • Measure the luminescent signal using a luminometer.

  • Calculate the percent growth inhibition at each compound concentration and determine the GI50 (50% growth inhibition) value.[3][4]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of innovative therapeutic agents such as the Wip1 inhibitor GSK2830371. The provided protocols offer a foundation for researchers to explore the potential of this compound and its derivatives in the development of novel drugs targeting critical disease pathways.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified researchers in a laboratory setting. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: 2-Bromo-5-isopropoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-isopropoxybenzoic acid as a versatile building block in modern organic synthesis. The focus is on its application in the construction of bi-aryl and heteroaryl carboxylic acids, which are privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

This compound is a valuable starting material for the synthesis of complex organic molecules. Its structure incorporates a carboxylic acid for further functionalization, a bromine atom that serves as a handle for cross-coupling reactions, and an isopropoxy group that can influence the pharmacokinetic properties of the final compound. This combination makes it an attractive building block for creating libraries of compounds for drug discovery and development.

A primary application of this building block is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the straightforward synthesis of 2-aryl-5-isopropoxybenzoic acids, a scaffold found in a number of biologically active molecules, including inhibitors of p38 mitogen-activated protein kinase (MAPK).

Application: Synthesis of p38 MAPK Inhibitors

The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAPK are of significant therapeutic interest. The 2-aryl-5-isopropoxybenzoic acid core is a validated pharmacophore for the development of potent and selective p38 MAPK inhibitors.

The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl boronic acids. This modular approach allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 2-Aryl-5-isopropoxybenzoic Acid Derivative C->D E p38 MAPK Enzyme Assay D->E F Cell-based Assays D->F G SAR Analysis E->G F->G

Caption: Synthetic and evaluation workflow for p38 MAPK inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-aryl-5-isopropoxybenzoic acid.

p38 MAPK Inhibition Assay Protocol (General)

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant p38α enzyme, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following tables summarize representative data for the synthesis and biological activity of 2-aryl-5-isopropoxybenzoic acid derivatives.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-5-isopropoxybenzoic acid85
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-isopropoxybenzoic acid92
3-Fluorophenylboronic acid2-(3-Fluorophenyl)-5-isopropoxybenzoic acid88
Pyridin-3-ylboronic acid2-(Pyridin-3-yl)-5-isopropoxybenzoic acid75

Table 2: Characterization Data for 2-(4-Methoxyphenyl)-5-isopropoxybenzoic acid

TechniqueData
¹H NMR (CDCl₃)δ 7.85 (d, J=2.5 Hz, 1H), 7.35 (d, J=8.7 Hz, 2H), 7.05 (dd, J=8.8, 2.5 Hz, 1H), 6.95 (d, J=8.7 Hz, 2H), 6.85 (d, J=8.8 Hz, 1H), 4.60 (sept, J=6.1 Hz, 1H), 3.85 (s, 3H), 1.35 (d, J=6.1 Hz, 6H)
¹³C NMR (CDCl₃)δ 169.8, 160.2, 158.5, 140.1, 131.5, 130.8, 128.9, 122.1, 117.5, 114.3, 113.8, 70.5, 55.4, 22.1
MS (ESI) m/z 287.1 [M+H]⁺

Table 3: Biological Activity of 2-Aryl-5-isopropoxybenzoic Acid Derivatives against p38α MAPK

CompoundIC₅₀ (nM)
2-Phenyl-5-isopropoxybenzoic acid150
2-(4-Methoxyphenyl)-5-isopropoxybenzoic acid85
2-(3-Fluorophenyl)-5-isopropoxybenzoic acid110
2-(Pyridin-3-yl)-5-isopropoxybenzoic acid95
SB203580 (Reference Inhibitor)50

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including stress and inflammatory cytokines. This leads to the activation of a series of upstream kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors synthesized from this compound can block the ATP-binding site of p38 MAPK, thereby preventing its catalytic activity and suppressing the inflammatory response.

G cluster_pathway p38 MAPK Signaling Pathway Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Transcription Factors (e.g., ATF2, CREB) p38->Substrates Response Inflammatory Response (TNF-α, IL-1β production) Substrates->Response Inhibitor 2-Aryl-5-isopropoxybenzoic Acid (Inhibitor) Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of biologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to 2-aryl-5-isopropoxybenzoic acids, a key scaffold for p38 MAPK inhibitors. The protocols and data presented herein offer a solid foundation for researchers in drug discovery to explore and develop novel therapeutics based on this versatile starting material.

Application Notes and Protocols for the Derivatization of 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Bromo-5-isopropoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. The following sections describe common derivatization strategies targeting the carboxylic acid and the aryl bromide functionalities, including amide bond formation, esterification, and Suzuki cross-coupling reactions.

Amide Bond Formation via Carbodiimide Coupling

Amide derivatives of this compound are frequently synthesized to explore structure-activity relationships in drug discovery programs. Carbodiimide coupling reagents are commonly employed for this transformation due to their mild reaction conditions and broad functional group tolerance.

General Reaction Scheme:

Figure 1: General scheme for amide bond formation.

Experimental Protocol: Synthesis of N-Benzyl-2-bromo-5-isopropoxybenzamide

A representative protocol for the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is detailed below.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material
Benzylamine1.1 eqAmine coupling partner
EDC1.2 eqCoupling reagent
HOBt1.2 eqAdditive to suppress side reactions
DCM or DMF-Anhydrous solvent
Reaction TemperatureRoom Temperature-
Reaction Time12-24 hoursMonitor by TLC

DOT Script for Amide Formation Workflow:

Amide_Formation cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Acid in DCM/DMF B Add HOBt and EDC A->B C Stir for 20 min B->C D Add Amine C->D E Stir for 12-24h D->E F Aqueous Work-up E->F G Column Chromatography F->G

Workflow for Amide Bond Formation.

Esterification

Ester derivatives are often prepared to improve the pharmacokinetic properties of a lead compound. Fischer-Speier esterification is a classical method for the synthesis of esters from carboxylic acids and alcohols.

General Reaction Scheme:

Figure 2: General scheme for Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 2-bromo-5-isopropoxybenzoate

The following is a standard procedure for the esterification of this compound with ethanol.

  • Preparation: Suspend this compound (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude ester can be purified by flash chromatography if necessary.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material
EthanolExcessReagent and solvent
Sulfuric Acid5 mol%Catalyst
Reaction TemperatureReflux-
Reaction Time4-16 hoursMonitor by TLC

DOT Script for Esterification Workflow:

Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend Acid in Ethanol B Add Sulfuric Acid A->B C Reflux for 4-16h B->C D Remove Excess Ethanol C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G

Workflow for Fischer Esterification.

Suzuki Cross-Coupling

The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the 2-position of the benzoic acid scaffold.[1][2] This reaction typically involves a palladium catalyst, a base, and an organoboron reagent.[1][3]

General Reaction Scheme:

Figure 3: General scheme for Suzuki cross-coupling.

Experimental Protocol: Synthesis of 5-Isopropoxy-2-(pyridin-3-yl)benzoic acid

This protocol describes a typical Suzuki coupling of this compound with 3-pyridylboronic acid.

  • Preparation: To a degassed mixture of this compound (1.0 eq), 3-pyridylboronic acid (1.5 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.0-3.0 eq) in a solvent mixture like 1,4-dioxane and water, add a palladium catalyst, for example, Pd(PPh3)4 (5 mol%).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1N HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material
3-Pyridylboronic acid1.5 eqBoronic acid coupling partner
Pd(PPh3)45 mol%Palladium catalyst
K2CO3 or Cs2CO32.0-3.0 eqBase
1,4-Dioxane/Water-Degassed solvent mixture
Reaction Temperature80-100 °C-
Reaction Time8-16 hoursMonitor by TLC or LC-MS

DOT Script for Suzuki Coupling Workflow:

Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants, Base, Catalyst in Solvent B Degas the Mixture A->B C Heat at 80-100 °C for 8-16h B->C D Cool and Dilute with Water C->D E Acidify to Precipitate D->E F Filter and Wash Solid E->F G Recrystallization/Chromatography F->G

Workflow for Suzuki Cross-Coupling.

References

Application Notes and Protocols: Synthetic Utility of 2-Bromo-5-isopropoxybenzoic Acid in the Creation of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-isopropoxybenzoic acid is a versatile bifunctional organic building block that holds significant potential for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its structure features two key reactive handles: a bromine atom on the aromatic ring and a carboxylic acid group. The ortho-bromo substituent makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety provides a convenient site for derivatization, most commonly through amide bond formation. The isopropoxy group can influence the compound's solubility and pharmacokinetic properties, making it a valuable component in drug design.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in two of the most common and powerful synthetic transformations: the Suzuki-Miyaura cross-coupling and amide bond formation.

Key Synthetic Applications

The primary utility of this compound lies in its ability to serve as a scaffold for generating molecular diversity. The two orthogonal reactive sites can be addressed sequentially to build complex molecular architectures.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is well-suited for a variety of cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most prominent for creating biaryl structures.[1][2][3] Other potential reactions include the Sonogashira, Heck, and Buchwald-Hartwig aminations.

  • Amide Bond Formation: The carboxylic acid group can be readily coupled with a wide range of primary and secondary amines to form amides. This reaction is a cornerstone of medicinal chemistry for the synthesis of new chemical entities with potential biological activity.

  • Esterification: The carboxylic acid can also be converted to esters, which can serve as protecting groups or as final products with specific physical or biological properties.

The following diagram illustrates the primary reaction pathways for this compound:

G cluster_suzuki Suzuki-Miyaura Coupling cluster_amide Amide Coupling main This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base main->suzuki_reagents amide_reagents Amine (R-NH2), Coupling Agent main->amide_reagents suzuki_product Biaryl Compound suzuki_reagents->suzuki_product C-C Bond Formation amide_product Amide Derivative amide_reagents->amide_product C-N Bond Formation

Caption: Key reaction pathways for this compound.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data for a series of Suzuki-Miyaura and amide coupling reactions to allow for easy comparison of results.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1092
33-Pyridinylboronic acidPd(PPh₃)₄ (3)K₃PO₄DME/H₂O1678
42-Thiopheneboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O1288

Table 2: Amide Coupling Reactions of this compound

EntryAmineCoupling AgentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF495
2AnilineEDC/HOBtNMMDCM689
3MorpholineHATUDIPEADMF398
4(R)-1-PhenylethanamineEDC/HOBtNMMDCM891

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent mixture (dioxane/water) to the flask.

  • Add the palladium catalyst (3 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The following diagram outlines the experimental workflow:

G start Setup Reaction Vessel reagents Add Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst reaction Heat and Stir (e.g., 90 °C, 12 h) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Amide Bond Formation

This protocol provides a general method for the synthesis of amides from this compound using a coupling agent.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Coupling agent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent (1.2 eq) and the base (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure amide.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound can be designed as inhibitors of various enzymes, such as kinases, which are pivotal in cellular signaling pathways implicated in diseases like cancer. For instance, a biaryl amide synthesized from this starting material could be designed to target a specific kinase in a cancer-related signaling pathway.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a novel inhibitor derived from this compound.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Inhibitor (from this compound) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. Its two distinct reactive sites allow for sequential, controlled modifications, making it an ideal scaffold for building molecular complexity. The protocols and data presentation formats provided herein offer a robust framework for researchers to utilize this compound in their synthetic endeavors, particularly in the pursuit of new therapeutic agents and advanced materials.

References

Application Notes and Protocols: 2-Bromo-5-isopropoxybenzoic Acid as a Versatile Intermediate in the Synthesis of a Repaglinide Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-isopropoxybenzoic acid as a key intermediate in the synthesis of a novel analog of the antidiabetic drug, Repaglinide. The protocols herein describe the synthesis of the intermediate and its subsequent elaboration into a potential pharmaceutically active compound.

Introduction

Repaglinide is an oral hypoglycemic agent belonging to the meglitinide class, used for the treatment of type 2 diabetes.[1] Its mechanism of action involves stimulating insulin release from pancreatic β-cells by inhibiting ATP-sensitive potassium channels.[2][3] The chemical structure of Repaglinide and its analogs, particularly the presence of an alkoxy group ortho to a benzoic acid derivative, is crucial for their therapeutic activity.[3]

This compound is a valuable building block for the synthesis of Repaglinide analogs. The bromine atom at the 2-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the isopropoxy group at the 5-position (meta to the carboxyl group) influences the electronic properties and conformation of the molecule. This application note details a synthetic route to a Repaglinide analog starting from this compound, providing protocols for the synthesis of the intermediate and its subsequent amide coupling to a chiral amine.

Synthetic Pathway Overview

The proposed synthetic pathway involves two main stages:

  • Synthesis of this compound: Bromination of 3-isopropoxybenzoic acid.

  • Synthesis of a Repaglinide Analog: Amide coupling of this compound with (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butanamine.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Analog Synthesis A 3-Isopropoxybenzoic Acid B This compound A->B Bromination D Repaglinide Analog B->D Amide Coupling C (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butanamine C->D

Figure 1: Synthetic workflow for the Repaglinide analog.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous bromo-methoxybenzoic acids.

Reaction Scheme:

  • 3-Isopropoxybenzoic Acid + Brominating Agent → this compound

Materials:

  • 3-Isopropoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Ethanol

  • Ice

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 3-isopropoxybenzoic acid in 100 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 15 mL of concentrated sulfuric acid with stirring.

  • In a separate beaker, prepare a slurry of 10.9 g of N-Bromosuccinimide in 50 mL of dichloromethane.

  • Add the NBS slurry dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of ice-water.

  • Separate the organic layer and extract the aqueous layer with 2 x 50 mL of dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data (Representative):

ParameterValue
Starting Material3-Isopropoxybenzoic acid (10.0 g)
Brominating AgentN-Bromosuccinimide (10.9 g)
SolventDichloromethane
Reaction Time12 hours
Yield ~85%
Purity (HPLC) >98%
Synthesis of a Repaglinide Analog via Amide Coupling

This protocol describes the coupling of the synthesized intermediate with a chiral amine.

Reaction Scheme:

  • This compound + (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butanamine → Repaglinide Analog

Materials:

  • This compound

  • (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butanamine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of 5.0 g of this compound in 50 mL of DMF, add 6.2 g of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butanamine.

  • Add 9.3 mL of DIPEA to the mixture and stir for 10 minutes at room temperature.

  • Add 9.8 g of COMU in one portion.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into 200 mL of water and extract with 3 x 75 mL of ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Repaglinide analog.

Quantitative Data (Representative):

ParameterValue
This compound5.0 g
Chiral Amine6.2 g
Coupling AgentCOMU (9.8 g)
SolventDMF
Reaction Time18 hours
Yield ~75%
Purity (HPLC) >99%

Mechanism of Action of Repaglinide

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreas. This action is dependent on the presence of functioning β-cells.[2]

G cluster_0 Pancreatic β-cell Repaglinide Repaglinide SUR1 SUR1 Subunit of ATP-sensitive K+ Channel Repaglinide->SUR1 Binds to K_channel K+ Channel Closure SUR1->K_channel Inhibits Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Granule Exocytosis Ca_influx->Insulin_release Blood_glucose Lowered Blood Glucose Insulin_release->Blood_glucose Leads to

References

Laboratory-Scale Synthesis of 2-Bromo-5-isopropoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-5-isopropoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the regioselective bromination of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Chemical Reaction Pathway

The overall synthetic route is depicted below:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Bromine Br2, Acetic Acid 3-Hydroxybenzoic_Acid->Bromine 2-Bromo-5-hydroxybenzoic_Acid 2-Bromo-5-hydroxybenzoic Acid Bromine->2-Bromo-5-hydroxybenzoic_Acid 2-Bromo-5-hydroxybenzoic_Acid_2 2-Bromo-5-hydroxybenzoic Acid 2-Bromo-5-hydroxybenzoic_Acid->2-Bromo-5-hydroxybenzoic_Acid_2 Intermediate Reagents 2-Bromopropane, K2CO3, DMF 2-Bromo-5-hydroxybenzoic_Acid_2->Reagents 2-Bromo-5-isopropoxybenzoic_Acid This compound Reagents->2-Bromo-5-isopropoxybenzoic_Acid

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-hydroxybenzoic Acid

This protocol is adapted from the bromination of a similar phenolic compound, 3-hydroxybenzaldehyde. The hydroxyl group directs the electrophilic aromatic substitution to the ortho and para positions, with the 2-position being sterically and electronically favored.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Hydroxybenzoic Acid138.1210.0 g0.072 mol
Glacial Acetic Acid60.05100 mL-
Bromine (Br₂)159.813.7 mL (11.5 g)0.072 mol
Sodium Thiosulfate158.11As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber containing sodium thiosulfate solution, dissolve 10.0 g (0.072 mol) of 3-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Stir the mixture at room temperature until all the solid has dissolved.

  • From the dropping funnel, add 3.7 mL (11.5 g, 0.072 mol) of bromine dropwise over 30 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.

  • A pale-yellow precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60°C to a constant weight.

  • The crude 2-Bromo-5-hydroxybenzoic acid can be purified by recrystallization from an ethanol/water mixture.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This step utilizes the Williamson ether synthesis, where the phenoxide ion of 2-Bromo-5-hydroxybenzoic acid acts as a nucleophile to displace the bromide from 2-bromopropane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromo-5-hydroxybenzoic Acid217.0210.0 g0.046 mol
Anhydrous Potassium Carbonate (K₂CO₃)138.2112.7 g0.092 mol
2-Bromopropane122.995.0 mL (6.6 g)0.054 mol
N,N-Dimethylformamide (DMF)73.09100 mL-
Diethyl Ether74.12As needed-
1 M Hydrochloric Acid (HCl)36.46As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 10.0 g (0.046 mol) of 2-Bromo-5-hydroxybenzoic acid, 12.7 g (0.092 mol) of anhydrous potassium carbonate, and 100 mL of N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 5.0 mL (6.6 g, 0.054 mol) of 2-bromopropane to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.

Expected Yield: 80-90%

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_s1 Step 1: Bromination cluster_s2 Step 2: Etherification Dissolve Dissolve 3-Hydroxybenzoic Acid in Acetic Acid Add_Br2 Add Bromine Dropwise Dissolve->Add_Br2 Stir_12h Stir at RT for 12h Add_Br2->Stir_12h Precipitate Precipitate in Ice Water Stir_12h->Precipitate Filter_Wash Filter and Wash Solid Precipitate->Filter_Wash Dry_Crude1 Dry Crude Product Filter_Wash->Dry_Crude1 Recrystallize1 Recrystallize (Optional) Dry_Crude1->Recrystallize1 Intermediate 2-Bromo-5-hydroxybenzoic Acid Recrystallize1->Intermediate Mix_Reactants Combine Intermediate, K2CO3, and DMF Intermediate->Mix_Reactants Proceed to Step 2 Add_IsoBr Add 2-Bromopropane Mix_Reactants->Add_IsoBr Heat_6h Heat at 80°C for 6h Add_IsoBr->Heat_6h Quench_Acidify Quench with Water and Acidify Heat_6h->Quench_Acidify Extract Extract with Diethyl Ether Quench_Acidify->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate under Vacuum Wash_Dry->Concentrate Recrystallize2 Recrystallize Concentrate->Recrystallize2 Final_Product This compound Recrystallize2->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 130-150°C (To be determined experimentally)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.39 (d, 6H), 4.60 (sept, 1H), 6.95 (dd, 1H), 7.45 (d, 1H), 7.95 (d, 1H), 10.5 (br s, 1H). (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 21.9, 71.5, 113.8, 118.2, 124.5, 136.1, 158.0, 169.5. (Predicted)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • DMF is a potential teratogen. Avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive.

  • Dispose of all chemical waste according to institutional guidelines.

Application Note: Quantitative Analysis of 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Bromo-5-isopropoxybenzoic acid in various sample matrices. This compound is a key intermediate in the synthesis of several pharmaceutical compounds, making its precise quantification crucial for process control and quality assurance. The described method is suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted benzoic acid derivative. Its accurate quantification is essential for monitoring reaction kinetics, determining purity, and ensuring the quality of final products in pharmaceutical development. This document provides a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection, which offers high sensitivity and selectivity for this analyte.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Solvent Extraction Sample_Collection->Extraction e.g., Methanol Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System RP-HPLC System Filtration->HPLC_System Separation Isocratic Elution HPLC_System->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification External Standard Calibration Report Report Quantification->Report Final Report

Caption: General workflow for the quantification of this compound.

Analytical Method

A reverse-phase HPLC method was developed and validated for the quantification of this compound. The method parameters are summarized in the table below.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

Method Validation

The developed method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the following table.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 200 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
LOD 0.3 µg/mL
LOQ 0.9 µg/mL

Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8 °C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase.

    • Recommended concentrations for the calibration curve are 1, 5, 10, 25, 50, 100, and 200 µg/mL.

Protocol 2: Sample Preparation
  • Solid Samples:

    • Accurately weigh a representative amount of the solid sample.

    • Dissolve the sample in a known volume of methanol.

    • Vortex and sonicate for 10 minutes to ensure complete extraction of the analyte.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., reaction mixture):

    • Pipette a known volume of the liquid sample into a volumetric flask.

    • Dilute with methanol to a suitable concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis
  • System Equilibration:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Record the peak area for this compound.

  • Quantification:

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Calculate the final concentration in the original sample considering all dilution factors.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical parameters and the desired outcome of accurate quantification.

Analytical_Logic cluster_inputs Input Parameters cluster_process Analytical Process cluster_outputs Output & Evaluation Sample Sample Matrix Preparation Sample & Standard Preparation Sample->Preparation Standard Reference Standard Standard->Preparation Method HPLC Method (Column, Mobile Phase, etc.) Separation Chromatographic Separation Method->Separation Preparation->Separation Detection UV Detection Separation->Detection Peak_Area Peak Area Detection->Peak_Area Calibration_Curve Calibration Curve Peak_Area->Calibration_Curve Concentration Analyte Concentration Peak_Area->Concentration Calibration_Curve->Concentration Validation Method Validation (Accuracy, Precision) Concentration->Validation

Caption: Logical flow from experimental inputs to validated quantitative results.

Conclusion

The HPLC method described in this application note is a robust and reliable technique for the quantification of this compound. The provided protocols for sample and standard preparation, along with the detailed HPLC parameters, will enable researchers and scientists to achieve accurate and reproducible results. The method's performance, as demonstrated by the validation data, makes it suitable for routine use in quality control and research and development environments.

Application Notes and Protocols for 2-Bromo-5-isopropoxybenzoic Acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Bromo-5-isopropoxybenzoic acid as a building block in materials science, with a focus on the synthesis of high-performance polymers and its application in organic electronics. While direct research on this specific molecule is limited, its structural features—a reactive carboxylic acid group, a bromine atom for further functionalization, and an isopropoxy group to enhance solubility and modify material properties—make it a promising candidate for various applications. The following protocols and data are based on established methodologies for structurally related compounds and serve as a guide for its application in a research setting.

Application in High-Performance Polyamides

Substituted benzoic acids are valuable monomers for the synthesis of specialty polyamides with tailored properties. The presence of the bulky isopropoxy group can disrupt polymer chain packing, leading to improved solubility and processability of the resulting aromatic polyamides. The bromine atom offers a site for post-polymerization modification or can contribute to flame-retardant properties.

Table 1: Representative Thermal Properties of Aromatic Polyamides Derived from Brominated Benzoic Acids
Polymer Structure (Illustrative)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA, N2) (°C)Inherent Viscosity (dL/g)
Polyamide with pendant tetrabromophthalimide group280 - 320> 4750.36 - 0.63
Polyamide from 5-alkoxyisophthalic acid220 - 260450 - 5000.45 - 0.70

Note: Data presented is for structurally similar aromatic polyamides and is intended to be representative of the performance that could be expected.

Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from an acid chloride derivative of this compound and an aromatic diamine.

1. Synthesis of 2-Bromo-5-isopropoxybenzoyl Chloride:

  • In a round-bottom flask, suspend this compound (1 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

2. Polycondensation Reaction:

  • Dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP) in a nitrogen-purged flask equipped with a mechanical stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the freshly prepared 2-Bromo-5-isopropoxybenzoyl chloride (1 equivalent), dissolved in a small amount of NMP, to the diamine solution.

  • Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.

G cluster_synthesis Polyamide Synthesis Workflow start Start acid_chloride Synthesize 2-Bromo-5-isopropoxybenzoyl Chloride start->acid_chloride polycondensation Polycondensation at 0°C to RT acid_chloride->polycondensation dissolve_diamine Dissolve Aromatic Diamine in NMP dissolve_diamine->polycondensation precipitation Precipitate Polymer in Methanol polycondensation->precipitation filtration_washing Filter and Wash Polymer precipitation->filtration_washing drying Dry Polyamide under Vacuum filtration_washing->drying end End drying->end

Figure 1: Polyamide Synthesis Workflow

Application in Organic Thin-Film Transistors (OTFTs)

Benzoic acid derivatives can be employed as additives in the active layer of organic thin-film transistors to control the crystallization and morphology of the organic semiconductor, thereby influencing device performance. The isopropoxy group can enhance the solubility of the additive in the processing solvent, while the overall molecular structure can influence the interfacial properties between the semiconductor and the dielectric layer.

Table 2: Representative Performance of OTFTs with Benzoic Acid-Based Additives
Organic SemiconductorBenzoic Acid Additive (Illustrative)Mobility (cm²/Vs)On/Off Ratio
TIPS Pentacene4-Octylbenzoic Acidup to 0.15> 10⁵
P3HTNone (for comparison)~0.1~10⁶

Note: This data is for a model system and illustrates the potential effect of benzoic acid derivatives on OTFT performance. The actual performance will depend on the specific semiconductor and device architecture.

Experimental Protocol: Fabrication of a Solution-Processed OTFT

This protocol outlines the fabrication of a bottom-gate, top-contact OTFT using a blend of an organic semiconductor and a this compound derivative as an additive.

1. Substrate Preparation:

  • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Clean the substrate by sonicating in acetone, and isopropanol, followed by drying with a nitrogen stream.

  • Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface for organic semiconductor deposition.

2. Active Layer Deposition:

  • Prepare a solution of an organic semiconductor (e.g., TIPS-pentacene) and this compound (as an additive, e.g., 1-5 wt%) in a suitable organic solvent (e.g., toluene).

  • Deposit the solution onto the prepared substrate using spin-coating.

  • Anneal the film at a specific temperature to promote crystallization and remove residual solvent.

3. Electrode Deposition:

  • Define the source and drain electrodes by evaporating gold through a shadow mask onto the organic semiconductor layer.

4. Device Characterization:

  • Measure the electrical characteristics of the OTFT, such as output and transfer curves, using a semiconductor parameter analyzer in a probe station.

G cluster_otft OTFT Fabrication Workflow start Start substrate_prep Substrate Cleaning and Surface Treatment start->substrate_prep spin_coating Spin-Coat Active Layer substrate_prep->spin_coating solution_prep Prepare Semiconductor/Additive Solution solution_prep->spin_coating annealing Anneal Semiconductor Film spin_coating->annealing electrode_dep Deposit Source/Drain Electrodes annealing->electrode_dep characterization Electrical Characterization electrode_dep->characterization end End characterization->end

Figure 2: OTFT Fabrication Workflow

Logical Relationship of Functional Groups to Material Properties

The specific substituents on the benzoic acid core directly influence the properties of the resulting materials.

G benzoic_acid This compound -COOH -Br -O-iPr properties Material Properties Solubility Thermal Stability Processability Electronic Properties benzoic_acid:f1->properties:f0 Polymerization benzoic_acid:f2->properties:f1 Cross-linking/Flame Retardancy benzoic_acid:f3->properties:f2 Solubility/Morphology Control

Figure 3: Structure-Property Relationship

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-isopropoxybenzoic acid.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:

  • Incomplete Bromination: The bromination of the aromatic ring may not be going to completion.

    • Solution: Increase the reaction time or slightly elevate the reaction temperature. Ensure the brominating agent is fresh and added in the correct stoichiometric ratio. For instance, in syntheses using N-bromosuccinimide (NBS), ensuring the reaction is monitored by HPLC to confirm the consumption of the starting material is crucial.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient bromination or too high, leading to side reactions.

    • Solution: The optimal temperature can vary depending on the specific brominating agent used. For many bromination reactions of similar substrates, a temperature range of 25-30°C is effective.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions.

  • Poor Quality of Starting Materials: The purity of the starting material, 3-isopropoxybenzoic acid, is critical.

    • Solution: Ensure the starting material is pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.

    • Solution: Optimize the pH during the aqueous work-up to ensure the complete precipitation of the carboxylic acid. When performing recrystallization, use a minimal amount of a suitable solvent and cool the solution slowly to maximize crystal formation and recovery.

Question 2: My final product is contaminated with an isomeric byproduct. How can I improve the regioselectivity of the bromination?

Answer:

The formation of isomers is a common challenge in the bromination of substituted benzoic acids. The isopropoxy group is an ortho-, para-director. Since the para position to the isopropoxy group is occupied by the carboxylic acid, bromination is expected at the ortho position (C2). However, bromination at other positions can occur.

  • Choice of Brominating Agent: The choice of brominating agent can significantly influence the regioselectivity.

    • Solution: Using a milder brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst can offer better control over the reaction compared to liquid bromine. A combination of potassium bromide (KBr) and potassium bromate (KBrO₃) in an acidic medium is another method reported to give high regioselectivity for a similar substrate.[2]

  • Steric Hindrance: The bulky isopropoxy group should sterically favor bromination at the less hindered C2 position.

    • Solution: While steric hindrance is advantageous, optimizing other reaction parameters is still necessary. Ensure thorough mixing to maintain a homogeneous reaction mixture.

  • Purification: If isomer formation is unavoidable, purification methods need to be optimized.

    • Solution: Recrystallization is a common method for purifying the final product. Experiment with different solvents to find one that effectively separates the desired isomer from the impurities. Common solvents for recrystallization of similar compounds include ethanol, methanol, and trifluoroacetic acid.[1][2]

Question 3: The bromination reaction appears to have stalled and is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Check Reagent Activity: The brominating agent or catalyst may have degraded.

    • Solution: Use a fresh batch of the brominating agent and any catalysts. For instance, if using red phosphorus as a catalyst, ensure it is of high purity.[1]

  • Monitor the Reaction: It is essential to monitor the reaction's progress.

    • Solution: Use techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. This will help determine if the reaction is truly stalled or just proceeding slowly.

  • Re-evaluate Reaction Conditions: The initial reaction conditions may not be optimal.

    • Solution: Consider a modest increase in temperature or the incremental addition of the brominating agent. However, be cautious as this could also lead to the formation of di-brominated or other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 3-isopropoxybenzoic acid. The synthesis involves the selective bromination at the C2 position of the benzene ring. This is analogous to the synthesis of 2-bromo-5-methoxybenzoic acid from 3-methoxybenzoic acid.[1][2]

Q2: Which brominating agents are most effective for this synthesis?

A2: Several brominating agents can be used, with varying degrees of reactivity and selectivity. Common choices for similar substrates include:

  • N-Bromosuccinimide (NBS) in the presence of an acid catalyst like sulfuric acid.[1]

  • A combination of potassium bromide (KBr) and potassium bromate (KBrO₃) in an organic acid solution.[2]

  • Liquid bromine in a solvent like acetic acid.[3]

Q3: What are typical yields for the synthesis of this compound?

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical for obtaining high purity and yield. Solvents such as ethanol, methanol, or trifluoroacetic acid have been successfully used for the recrystallization of the analogous 2-bromo-5-methoxybenzoic acid.[1][2] The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

Data Presentation

The following tables summarize quantitative data from analogous syntheses of 2-bromo-5-methoxybenzoic acid, which can serve as a reference for optimizing the synthesis of the isopropoxy analog.

Table 1: Comparison of Different Brominating Agents and Conditions

Starting MaterialBrominating AgentSolventCatalyst/Co-reagentReaction Temp. (°C)Yield (%)Purity (%)Reference
3-Methoxybenzoic acidN-BromosuccinimideDichloromethaneSulfuric acid, Potassium bromide, Red phosphorus25-3093.499.1[1]
3-Methoxybenzoic acidDibromohydantoinDichloromethaneSulfuric acid, Potassium bromate, Red phosphorus25-3093.699.4[1]
3-Methoxybenzoic acidKBr/KBrO₃Organic Acid-25-3585>99.0[2]
m-Anisic acidBromineAcetic AcidWaterReflux79-[3]

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of the analogous 2-bromo-5-methoxybenzoic acid. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) (Adapted from[1])

  • In a four-necked flask, add dichloromethane (75g), 3-isopropoxybenzoic acid (0.1 mol), concentrated sulfuric acid (30 mL), potassium bromide (0.01 mol), and red phosphorus (0.01 mol) in sequence.

  • Begin stirring the mixture.

  • At 25°C, add N-bromosuccinimide (0.15 mol).

  • Control the reaction temperature between 25-30°C and react for 3 hours.

  • Monitor the reaction by HPLC to ensure the consumption of the starting material.

  • Pour the reaction mixture into ice water (200g) to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor.

  • Recrystallize the solid product from ethanol to obtain pure this compound.

Protocol 2: Bromination using KBr/KBrO₃ (Adapted from[2])

  • In a reaction vessel, add an organic acid (e.g., trifluoroacetic acid).

  • Add 3-isopropoxybenzoic acid, potassium bromide, and potassium bromate in order.

  • Maintain the temperature at 25-35°C and stir for 12 hours.

  • Monitor the reaction by HPLC until the starting material is ≤0.5%.

  • Heat the reaction mixture to 50-70°C to dissolve all solids.

  • Cool the solution to 5-15°C to crystallize the product.

  • Filter the crude product.

  • For purification, dissolve the crude product in an organic solvent (e.g., trifluoroacetic acid) at 50-70°C.

  • Cool slowly to 5-15°C to recrystallize.

  • Filter and dry the pure this compound.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start: 3-Isopropoxybenzoic Acid Reagents Add Brominating Agent & Catalyst in Solvent Start->Reagents 1 Reaction Controlled Bromination (25-35°C, monitored) Reagents->Reaction 2 Quench Quench Reaction (e.g., with ice water) Reaction->Quench 3 Extraction Extract/Filter Crude Product Quench->Extraction 4 Recrystallization Recrystallize from suitable solvent Extraction->Recrystallization 5 FinalProduct Final Product: 2-Bromo-5-isopropoxy- benzoic acid Recrystallization->FinalProduct 6 Troubleshooting_Low_Yield cluster_incomplete If Incomplete cluster_complete If Complete Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Slightly Increase Temperature Incomplete->Increase_Temp Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Optimize_Workup Optimize Work-up pH Complete->Optimize_Workup Optimize_Purification Optimize Recrystallization (Solvent, Temperature) Complete->Optimize_Purification

References

Technical Support Center: Purification of Crude 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-5-isopropoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Troubleshooting Guide

Encountering impurities or low yields during the purification of this compound is a common challenge. This guide outlines potential issues, their likely causes, and recommended solutions to streamline your purification workflow.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. - Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. - Presence of isomeric impurities: Bromination of 3-isopropoxybenzoic acid can yield different isomers that co-crystallize.- Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find the optimal system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. - Slow Cooling: Allow the heated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. - Multiple Recrystallizations: If isomeric impurities are suspected, a second recrystallization step may be necessary.
Oily Product Instead of Crystals - Presence of low-melting point impurities. - Residual solvent. - Trituration: Attempt to solidify the oil by stirring it with a poor solvent (e.g., hexanes) to induce crystallization. - Column Chromatography: If trituration fails, purify the oil using silica gel column chromatography. A typical mobile phase could be a gradient of ethyl acetate in hexanes. - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
High Levels of Starting Material (3-isopropoxybenzoic acid) - Incomplete bromination reaction. - Reaction Optimization: Review the bromination reaction conditions (e.g., reaction time, temperature, stoichiometry of brominating agent). - Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product and starting material will move to the aqueous layer. Acidify the aqueous layer with HCl to precipitate both acids. Further purification by recrystallization or chromatography will be needed to separate the two.
Discolored Product (Yellow or Brown) - Presence of colored impurities from the bromination reaction. - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. - Column Chromatography: This is also an effective method for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting material (3-isopropoxybenzoic acid) and isomeric byproducts formed during the bromination reaction. Other potential impurities can arise from side reactions or decomposition.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide an estimate of purity. Melting point analysis can be a quick indicator of purity, with a sharp melting range suggesting a purer compound.

Q3: Can I use the same purification methods for this compound as for 2-Bromo-5-methoxybenzoic acid?

A3: Yes, the purification techniques for these two compounds are expected to be very similar due to their structural analogy. Methods such as recrystallization and column chromatography should be transferable, although some optimization of solvents and conditions may be necessary to account for the difference in the alkoxy group.

Quantitative Data

CompoundPurification MethodSolvent(s)Purity Achieved (%)
2-Bromo-5-methoxybenzoic acidRecrystallizationMethanol99.2%
2-Bromo-5-methoxybenzoic acidRecrystallizationEthanol99.1% - 99.4%

Data adapted from patent CN112250562A for the structurally similar compound 2-Bromo-5-methoxybenzoic acid.

Experimental Protocols

1. Recrystallization Protocol (Adapted from 2-Bromo-5-methoxybenzoic acid)

  • Dissolution: In a flask, add the crude this compound to a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Start with a minimal amount of solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified product should crystallize out of the solution.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

2. Silica Gel Column Chromatography Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_analysis Purity Analysis (HPLC, NMR, MP) recrystallization->purity_analysis column_chromatography->purity_analysis purity_analysis->recrystallization Repurify if needed pure_product Pure Product (>99%) purity_analysis->pure_product Meets Purity Specs

Caption: A general workflow for the purification of this compound.

Troubleshooting_Flow Troubleshooting Logic for Purification Issues start Purification Attempt check_purity Is Purity >99%? start->check_purity low_purity Low Purity check_purity->low_purity No end Pure Product check_purity->end Yes oily_product Oily Product low_purity->oily_product Is it an oil? discolored Discolored Product low_purity->discolored Is it discolored? recrystallize Re-recrystallize with different solvent/slower cooling low_purity->recrystallize Crystalline but impure chromatography Perform Column Chromatography oily_product->chromatography charcoal Use Activated Charcoal during Recrystallization discolored->charcoal recrystallize->check_purity chromatography->check_purity charcoal->check_purity

Caption: A logical flow diagram for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 2-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-isopropoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of 3-isopropoxybenzoic acid. This reaction typically involves a brominating agent and a catalyst in a suitable solvent.

Q2: What are the primary side products I should expect during the synthesis?

The primary side products are typically positional isomers formed due to the directing effects of the isopropoxy and carboxylic acid groups on the benzene ring. The isopropoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of brominated products. The most common isomeric side products are:

  • 4-Bromo-3-isopropoxybenzoic acid: Bromination occurs para to the isopropoxy group and ortho to the carboxylic acid group.

  • 6-Bromo-3-isopropoxybenzoic acid: Bromination occurs ortho to the isopropoxy group and meta to the carboxylic acid group.

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-isopropoxybenzoic acids if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of these side products?

Controlling the regioselectivity of the bromination is key to minimizing side product formation. Consider the following strategies:

  • Choice of Brominating Agent: Different brominating agents exhibit varying levels of selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective choice compared to liquid bromine.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the bromination, favoring the thermodynamically more stable product.

  • Catalyst: The choice of catalyst can influence the reaction pathway. While Lewis acids are common, their concentration and type should be optimized.

  • Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent to minimize the formation of dibrominated byproducts.

Q4: What are the recommended methods for purifying the final product?

Purification of this compound from its isomers can be challenging due to their similar physical properties. The following techniques are commonly employed:

  • Recrystallization: This is often the first line of purification. The choice of solvent is critical and may require some experimentation. A solvent system in which the desired isomer has lower solubility at a reduced temperature compared to the side products is ideal.

  • Column Chromatography: Silica gel column chromatography can be effective in separating the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique for separating positional isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Poor regioselectivity leading to a high proportion of isomeric side products.Optimize the reaction conditions as described in the FAQ section (e.g., change the brominating agent, lower the temperature).
Presence of Multiple Brominated Products (Isomers) The directing effects of the isopropoxy and carboxyl groups lead to a mixture of products.This is an inherent challenge of this synthesis. Focus on optimizing the reaction for the desired isomer and then employ effective purification techniques like recrystallization or column chromatography.
Formation of Dibrominated Side Products Use of excess brominating agent or harsh reaction conditions.Carefully control the stoichiometry of the brominating agent (use 1.0 to 1.1 equivalents). Conduct the reaction at a lower temperature.
Difficulty in Separating Isomers by Recrystallization The isomers have very similar solubilities in the chosen solvent.Screen a variety of solvent systems (both single and mixed solvents). Consider a multi-step recrystallization process. If recrystallization is ineffective, move to chromatographic methods.

Data Presentation

Table 1: Representative Yields and Purity in the Synthesis of an Analogous Compound (2-Bromo-5-methoxybenzoic acid)

Brominating Agent Solvent Catalyst/Conditions Yield (%) Purity (%) Reference
N-BromosuccinimideChloroformConc. H2SO4, KBrO3, Red P92.799.2[1]
N-BromosuccinimideDichloromethaneConc. H2SO4, KBr, Red P93.499.1[1]
DibromohydantoinDichloromethaneConc. H2SO4, KBrO3, Red P93.699.4[1]
BromineAcetic Acid/WaterReflux79Not specified[2]

Note: This data is for the synthesis of 2-bromo-5-methoxybenzoic acid and should be used as a general guide. Yields and purities for this compound may vary.

Experimental Protocols

Representative Protocol for the Bromination of 3-isopropoxybenzoic acid:

Disclaimer: This is a representative protocol based on the synthesis of a similar compound and should be adapted and optimized for your specific laboratory conditions and safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-isopropoxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.

  • Addition of Brominating Agent: Dissolve the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent and add it dropwise to the stirred solution of the starting material at a controlled temperature (e.g., 0-5 °C).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine. If a halogenated solvent was used, wash the organic layer with water and brine. If acetic acid was the solvent, the product may precipitate upon the addition of water.

  • Isolation: Collect the crude product by filtration if it precipitates. If the product is in an organic solvent, dry the solvent over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 3-Isopropoxybenzoic Acid Reagents + Br+ Start->Reagents Intermediate Arenium Ion Intermediate Product This compound (Desired Product) Intermediate->Product - H+ Reagents->Intermediate Electrophilic Attack

Caption: Main reaction pathway for the synthesis of this compound.

Side_Product_Formation Start 3-Isopropoxybenzoic Acid Bromination Bromination (e.g., NBS, Br2) Start->Bromination Product This compound (Desired Product) Bromination->Product Major SideProduct1 4-Bromo-3-isopropoxybenzoic Acid (Isomeric Side Product) Bromination->SideProduct1 Minor SideProduct2 6-Bromo-3-isopropoxybenzoic Acid (Isomeric Side Product) Bromination->SideProduct2 Minor SideProduct3 Dibrominated Products Bromination->SideProduct3 Trace/Undesired

Caption: Formation of common side products during the synthesis.

References

Technical Support Center: 2-Bromo-5-isopropoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic reactions involving 2-Bromo-5-isopropoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development who use this versatile building block in their experiments.

General Safety and Handling

Before beginning any experiment, it is crucial to consult the Safety Data Sheet (SDS). This compound and related compounds may cause skin, eye, and respiratory irritation[1][2][3].

FAQs - General Handling

Q: What are the primary safety precautions when handling this compound? A: Always handle this compound in a well-ventilated area or a fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3] Avoid creating dust, and wash hands thoroughly after handling.[1][2]

Q: How should I store this chemical? A: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[3]

Section 1: Suzuki-Miyaura Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

FAQs & Troubleshooting

Q: My Suzuki coupling reaction is not proceeding to completion or shows a low yield. What are the common causes? A: Low conversion can be attributed to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. If it's old or has been improperly stored, it may be compromised. Consider using a fresh batch or a different palladium source (e.g., Pd(dppf)Cl2, Pd2(dba)3 with a suitable ligand).[4]

  • Oxygen Contamination: Suzuki reactions are sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with nitrogen or argon for 30-60 minutes) and the reaction is run under an inert atmosphere.[4]

  • Base Inefficiency: The choice and quality of the base are critical. Carbonates like K2CO3 or Cs2CO3 are common choices.[4] Ensure the base is finely powdered and dry. The strength of the base can significantly impact the reaction rate.

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines. Use fresh or properly stored boronic acid.

Q: I am observing a significant amount of a debrominated byproduct (5-isopropoxybenzoic acid). How can I prevent this? A: Debromination is a common side reaction. To minimize it:

  • Use a milder base (e.g., K3PO4 or K2CO3 instead of stronger bases).

  • Lower the reaction temperature, although this may require a longer reaction time.

  • Reduce the amount of palladium catalyst, as excess catalyst can sometimes promote side reactions.

Q: Purification is challenging due to persistent impurities. What are they likely to be? A: Common impurities include unreacted starting material, debrominated starting material, and homocoupled boronic acid. Careful column chromatography is typically required for purification. Using neutralized silica gel can sometimes improve separation.[4]

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling this compound with an arylboronic acid.

ReagentMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0259 mgStarting material.
Arylboronic Acid1.21.2 mmolCoupling partner.
Pd(dppf)Cl20.0322 mg (3 mol%)Palladium catalyst.[4]
K2CO3 (anhydrous)3.0414 mgBase. Must be dry.
Dioxane/Water (4:1)-5 mLDegassed solvent mixture.

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, K2CO3, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere reagents->inert degas Degas Solvents (N2 or Ar sparge) add_solvent Add Degassed Solvent degas->add_solvent inert->add_solvent heat Heat & Stir (e.g., 80-90 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Section 2: Carboxylic Acid Derivatization (e.g., Amide Coupling)

The carboxylic acid group is readily converted into esters, amides, or other derivatives. Amide bond formation is a key transformation in drug discovery.

FAQs & Troubleshooting

Q: My amide coupling reaction is slow and gives a low yield. How can I improve it? A:

  • Activation Method: Ensure the carboxylic acid is properly activated. Common coupling reagents include HATU, HBTU, or EDC/HOBt. Choose a suitable activator for your specific amine.

  • Steric Hindrance: The ortho-bromo group can cause steric hindrance, slowing the reaction.[5][6] You may need to use higher temperatures or longer reaction times.

  • Water Content: The reaction must be anhydrous. Use dry solvents and reagents, as water will hydrolyze the activated acid intermediate.

  • Base: A non-nucleophilic base like DIPEA or triethylamine is required to neutralize the acid formed during the reaction. Ensure its purity and add it at the correct stoichiometry.

Q: What are common side reactions during amide coupling? A: The primary side reaction is the hydrolysis of the activated ester back to the carboxylic acid if moisture is present. If using a carbodiimide activator like EDC, it can also rearrange into an unreactive N-acylurea byproduct.

Key Experimental Protocol: Amide Coupling (EDC/HOBt)
ReagentMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0259 mgStarting material.
Amine (R-NH2)1.11.1 mmolCoupling partner.
EDC (or EDCI)1.5287 mgCarbodiimide activator.
HOBt1.5203 mgAdditive to suppress side reactions.
DIPEA3.0523 µLNon-nucleophilic base.
Anhydrous DMF or DCM-5 mLAnhydrous solvent.

Procedure:

  • Dissolve this compound, HOBt, and the amine in anhydrous DMF or DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the solid EDC, in portions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Troubleshooting Logic: Low Amide Coupling Yield

Amide_Troubleshooting cluster_reagents Reagent Quality cluster_activator Activator Efficacy cluster_conditions Reaction Conditions start Low Yield in Amide Coupling check_reagents Are reagents (solvents, amine, base) anhydrous? start->check_reagents reagents_no No check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes check_activator Is the coupling reagent (e.g., EDC, HATU) active? activator_no No check_activator->activator_no activator_yes Yes check_activator->activator_yes check_temp_time Have reaction time or temperature been increased to overcome hindrance? conditions_no No check_temp_time->conditions_no final_check If issues persist, consider alternative coupling protocols. check_temp_time->final_check Yes action_dry Action: Dry all reagents and solvents. reagents_no->action_dry reagents_yes->check_activator action_replace_activator Action: Use fresh coupling reagent or switch to a stronger one (e.g., HATU). activator_no->action_replace_activator activator_yes->check_temp_time action_increase_temp_time Action: Increase reaction time or gently heat (e.g., to 40 °C). conditions_no->action_increase_temp_time

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Section 3: Potential Side Reactions - Ether Cleavage

The isopropoxy group is an ether, which is generally stable. However, under strongly acidic conditions, particularly with heating, it can be cleaved.

FAQs & Troubleshooting

Q: Under what conditions is the isopropoxy group likely to be cleaved? A: The C-O bond of the ether can be cleaved by strong acids like HBr or HI, especially at elevated temperatures.[7][8][9][10] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.[7][9] Milder acids or reactions run at room temperature are unlikely to cause this side reaction. Diaryl ethers, for comparison, are highly resistant to cleavage.[7][8]

Q: My subsequent reaction step requires acidic conditions. How can I avoid cleaving the ether? A:

  • Avoid using HBr or HI if possible. While HCl is less reactive towards ethers, it can still cause cleavage under harsh conditions.[10]

  • Use the minimum necessary amount of acid.

  • Keep the reaction temperature as low as possible.

  • If the goal is demethylation or dealkylation, Lewis acids like BBr3 are also effective but will cleave the isopropoxy group.

Ether Cleavage Pathway

Ether_Cleavage start 2-Bromo-5-isopropoxy- benzoic acid protonated Protonated Ether Intermediate start->protonated + H-X (strong acid) products 2-Bromo-5-hydroxy- benzoic acid + Isopropyl Halide protonated->products + X⁻ (nucleophilic attack)

Caption: Reaction pathway for the acidic cleavage of the isopropoxy group.

References

Technical Support Center: Purification of 2-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 2-Bromo-5-isopropoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can arise from the starting materials, side reactions, or subsequent workup procedures. These may include:

  • Unreacted starting materials: Such as 3-isopropoxybenzoic acid.

  • Regioisomers: Isomers formed during the bromination reaction, for example, 2-Bromo-3-isopropoxybenzoic acid.

  • Di-brominated products: Molecules where two bromine atoms have been added to the aromatic ring.

  • Residual solvents: Solvents used in the synthesis and extraction steps.

Q2: Which purification methods are most effective for this compound?

The most common and effective purification methods for substituted benzoic acids like this compound are:

  • Recrystallization: A widely used technique to purify solid compounds based on differences in solubility.

  • Acid-Base Extraction: An effective liquid-liquid extraction method to separate acidic compounds from neutral or basic impurities.[1][2]

  • Column Chromatography: A high-resolution technique for separating compounds based on their differential adsorption to a stationary phase.

Q3: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point of the related compound, 2-bromo-5-methoxybenzoic acid, is 157-159 °C.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable, or not enough solvent is used.Try a different solvent or a solvent mixture. Increase the volume of the solvent gradually.
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, partially evaporate the solvent and cool again. Consider a different recrystallization solvent.
Oily precipitate forms instead of crystals. The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.Use a lower-boiling point solvent. Try to purify the compound by another method like acid-base extraction or column chromatography first.
Low recovery of the purified product. The compound is too soluble in the cold solvent, or too much solvent was used.Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Acid-Base Extraction Issues
Problem Possible Cause Solution
An emulsion forms at the interface of the aqueous and organic layers. The two layers are not separating properly, often due to vigorous shaking.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor separation of the acidic compound. The pH of the aqueous layer is not optimal.Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid by adding a suitable base like sodium bicarbonate or sodium hydroxide.[1][2]
Low yield after acidification and extraction. The acidic compound is somewhat soluble in the aqueous layer, or the acidification was incomplete.After acidification, ensure the aqueous layer is thoroughly extracted with an organic solvent multiple times. Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH < 4) to fully protonate the carboxylate.

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. For a related compound, 2-bromo-5-methoxybenzoic acid, alcohols such as methanol, ethanol, and isopropanol have been used successfully, achieving purities of 98-99.6%.[4] A similar approach can be applied to this compound.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Table 1: Potential Recrystallization Solvents and Expected Outcomes (Illustrative)

Solvent Solubility (Cold) Solubility (Hot) Expected Purity Notes
IsopropanolLowHigh> 99%Good for obtaining well-defined crystals.
EthanolLowHigh> 99%Similar to isopropanol, another good option.
Acetone/WaterModerateHigh> 98%A solvent/anti-solvent system can be effective.
Ethyl AcetateModerateHigh> 98%May require a co-solvent like hexane to reduce solubility upon cooling.
Acid-Base Extraction

This technique separates this compound from neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

  • Separation: Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution to ensure all the acidic compound has been transferred to the aqueous phase.

  • Acidification: Combine the aqueous extracts and acidify with a strong acid, like hydrochloric acid, until the solution is acidic (pH < 4). The this compound will precipitate out as a solid.

  • Final Extraction and Drying: Extract the precipitated acid back into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow cluster_alternatives Primary Methods cluster_advanced High Purity Method Crude Crude 2-Bromo-5- isopropoxybenzoic acid Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Pure Pure Product (>99%) Recrystallization->Pure AcidBase->Recrystallization AcidBase->Pure Column Column Chromatography Column->Pure

Caption: General workflow for the purification of this compound.

AcidBaseExtraction Start Crude Product in Organic Solvent AddBase Add aq. NaHCO3 & Shake Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral/Basic Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Product as Salt) Separate1->Aqueous1 AddAcid Add HCl (aq) to Aqueous Layer Aqueous1->AddAcid Precipitate Precipitated Pure Acid AddAcid->Precipitate Extract Extract with Organic Solvent Precipitate->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Waste Separate2->Aqueous2 Organic2 Organic Layer (Pure Product) Separate2->Organic2 Evaporate Evaporate Solvent Organic2->Evaporate Final Pure 2-Bromo-5- isopropoxybenzoic acid Evaporate->Final

Caption: Step-by-step process of acid-base extraction for purification.

References

Preventing degradation of 2-Bromo-5-isopropoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Bromo-5-isopropoxybenzoic acid during storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the development of reliable downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability crucial? A1: this compound is a substituted benzoic acid derivative often used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its stability is critical because degradation can introduce impurities into a reaction, leading to lower yields, altered biological activity, and inconsistent experimental outcomes. Maintaining the compound's purity is essential for the validity and success of your research.

Q2: What are the primary factors that can cause the degradation of this compound? A2: The main factors that can accelerate degradation are exposure to moisture, high temperatures, light (especially UV), and incompatible chemicals, particularly strong oxidizing agents.[1][2] While generally stable under normal conditions, prolonged exposure to these elements can compromise the compound's integrity.[2][3]

Q3: What are the visible signs of degradation? A3: Visual inspection can offer initial clues. Signs of potential degradation include:

  • Color Change: A shift from its typical white or off-white appearance to yellow or brown.

  • Clumping: The powder may become clumpy or sticky, indicating moisture absorption.[1]

  • Melting Point Depression: A lower and broader melting point range compared to the specification of a pure sample is a strong indicator of impurities.

Q4: How should I properly store this compound? A4: The compound should be stored in a tightly sealed container, preferably in a cool, dry, and dark place.[3][4] For long-term storage, using a desiccator to minimize moisture exposure and storing under an inert atmosphere (like argon or nitrogen) is highly recommended.[5]

Q5: How can I analytically confirm if my sample has degraded? A5: The most reliable method is to use a stability-indicating chromatographic technique, such as High-Performance Liquid Chromatography (HPLC).[6][7] This method can separate the parent compound from its degradation products. Other techniques like NMR spectroscopy can help identify changes in the chemical structure, and GC-MS can be used to identify volatile impurities.[6]

Q6: Is it safe to use a sample that shows signs of degradation? A6: It is strongly discouraged. Using a degraded sample can lead to failed experiments and unreliable data. If degradation is suspected, it is best to either re-purify the material if possible or use a fresh, unopened batch of the compound.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
Change in Physical Appearance (e.g., color darkens) Oxidation or reaction with atmospheric contaminants due to improper sealing or prolonged exposure to air/light.Discard the sample. For future prevention, store the compound in an amber vial and consider backfilling with an inert gas like argon before sealing.
Compound Appears Clumpy or Wet Moisture absorption from the atmosphere.[1]Place the container in a desiccator. If the problem persists, the compound may have hydrolyzed. Verify purity via HPLC. Always store in a dry environment.
Inconsistent Experimental Results or Low Yields Degradation of the starting material, leading to lower active ingredient concentration and the presence of interfering impurities.Verify the purity of the starting material using a validated analytical method like HPLC or NMR before beginning the experiment. Use a fresh, properly stored batch.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) Presence of degradation products or impurities from synthesis.Identify the impurities using a technique like LC-MS.[6] If they are degradants, review storage and handling procedures. If they are from synthesis, consider re-purification.

Data Summary Tables

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (2-8°C recommended for long-term)Slows down the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[5]
Light Protect from Light (Amber Vial)Prevents light-induced degradation (photolysis).
Container Tightly Sealed, Chemically Inert MaterialPrevents exposure to air and moisture and avoids reaction with container material.[3][4]
Environment Dry (Use of a Desiccator)Minimizes hydrolysis of the isopropoxy group and carboxylic acid functionality.[1]

Table 2: Chemical Incompatibilities

Material ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Potassium permanganate, hydrogen peroxideCan cause oxidative degradation of the aromatic ring and side chains.[1][2]
Strong Bases Sodium hydroxide, potassium tert-butoxideCan deprotonate the carboxylic acid, and under harsh conditions, may promote side reactions.
Excessive Heat Open flames, heating mantles at high temp.Can lead to thermal decomposition, such as decarboxylation.[2]

Key Experimental Protocols

Protocol 1: Purity Assessment via Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing an HPLC method to separate this compound from its potential degradants.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: Scan for optimal wavelength using a UV-Vis spectrophotometer; 254 nm is a common starting point for aromatic compounds.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Create a "forced degradation" sample to generate degradation products. For example, heat a small amount of the stock solution at 80°C for 24 hours or treat it with a mild acid or base. This helps confirm the method's separating power.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: Ramp linearly from 30% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 30% B

      • 20-25 min: Re-equilibration at 30% B

  • Analysis:

    • Inject a blank (diluent), the standard (non-degraded) sample, and the forced degradation sample.

    • A successful stability-indicating method will show a primary peak for the parent compound and baseline separation for any peaks generated in the degraded sample.[6] The purity of routine samples can be determined by the area percentage of the main peak.

Protocol 2: Purity Verification by Melting Point
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube.

    • Place the tube in the apparatus.

    • Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Interpretation: A pure sample will have a sharp melting point range (typically < 2°C). A broad or depressed melting point range compared to the reference value indicates the presence of impurities.

Visualizations

G main This compound hydrolysis_prod 2-Bromo-5-hydroxybenzoic Acid main->hydrolysis_prod Moisture / Heat decarbox_prod 1-Bromo-4-isopropoxybenzene main->decarbox_prod High Heat other_prod Other Oxidative Degradants main->other_prod Light / Oxidizing Agents

Caption: Potential degradation pathways for this compound.

G cluster_storage Long-Term Storage s1 Cool (2-8°C) s2 Dry (Desiccator) s3 Dark (Amber Vial) s4 Inert Atmosphere receive Receive Compound inspect Visual Inspection receive->inspect aliquot Aliquot into smaller vials inspect->aliquot storage Place in Storage Conditions aliquot->storage retrieve Retrieve for Experiment storage->retrieve use Use in Experiment retrieve->use G degradation Degradation heat Heat heat->degradation Accelerates light Light light->degradation Initiates moisture Moisture moisture->degradation Hydrolyzes oxidants Oxidizing Agents oxidants->degradation Oxidizes

References

Overcoming poor solubility of 2-Bromo-5-isopropoxybenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-5-isopropoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the compound's poor solubility in chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during experiments involving this compound, with a focus on practical solutions to its limited solubility.

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: Poor solubility is a known characteristic of many substituted benzoic acids. The choice of solvent is critical. Based on the solubility of structurally similar compounds, we recommend the following troubleshooting steps:

  • Solvent Selection: Consult the solvent selection guide below. Polar aprotic solvents and alcohols are generally good starting points.

  • Heating: Gently warming the mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents.

  • Co-solvent System: If a single solvent is ineffective, employing a co-solvent system can be highly beneficial. For instance, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent such as toluene can enhance solubility.

Q2: I'm observing precipitation of my starting material during the reaction. How can I prevent this?

A2: Precipitation during a reaction often indicates that the concentration of the dissolved species has exceeded its solubility limit, which can be triggered by changes in temperature or the composition of the reaction mixture as reactants are consumed and products are formed. To address this:

  • Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to maintain a lower concentration.

  • Maintain Temperature: If the reaction was initiated at an elevated temperature, ensure consistent heating and stirring to prevent localized cooling and precipitation.

  • Use a Co-solvent: As mentioned previously, adding a co-solvent in which this compound has higher solubility can keep it in solution throughout the reaction.

Q3: Can I use a base to increase the solubility of this compound?

A3: Yes, converting the carboxylic acid to its corresponding carboxylate salt by adding a base will dramatically increase its solubility in polar solvents, especially water.

  • Procedure: Add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide, potassium carbonate) to a suspension of the acid in a polar solvent. The resulting salt should be much more soluble.

  • Caution: Ensure that the presence of a base and the formation of a salt will not interfere with your downstream reaction chemistry. The carboxylate is generally less electrophilic and more nucleophilic than the corresponding carboxylic acid.

Q4: Are there any other techniques to enhance the solubility of this compound for a reaction in a non-polar solvent?

A4: For reactions in non-polar or biphasic systems where the acid has very low solubility, Phase-Transfer Catalysis (PTC) is a powerful technique. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the deprotonated carboxylate from an aqueous or solid phase into the organic phase where the reaction occurs.

Data Presentation: Solvent Selection Guide

The following table provides a summary of likely solubility characteristics of this compound in common organic solvents, inferred from data on structurally related bromo- and alkoxy-substituted benzoic acids.

Solvent CategorySolvent ExamplesPredicted SolubilityNotes
Polar Aprotic DMF, DMSO, AcetonitrileHighGenerally the best choice for achieving high concentrations. May require heating to fully dissolve.
Alcohols Methanol, Ethanol, IPAModerate to HighGood solubility, especially with heating. Protic nature may interfere with some reactions.
Ethers THF, DioxaneModerateCan be effective, particularly at elevated temperatures.
Chlorinated Dichloromethane, ChloroformLow to ModerateLimited solubility at room temperature. May be sufficient for dilute reactions.
Aromatic Toluene, XyleneLowPoor solubility at room temperature. Significant heating is often required. Co-solvents are recommended.
Non-polar Alkanes Hexane, HeptaneVery LowNot recommended as primary solvents.

Experimental Protocols

Protocol 1: General Procedure for Solubilization using a Co-solvent System

  • To a reaction vessel charged with this compound and other solid reagents, add the primary reaction solvent (e.g., Toluene).

  • Begin stirring the suspension at room temperature.

  • Slowly add a co-solvent with high dissolving power (e.g., DMF) dropwise until the solid dissolves. Typically, 5-10% (v/v) of the co-solvent is sufficient.

  • If the solid persists, gently heat the mixture to the desired reaction temperature.

  • Proceed with the addition of any liquid reagents.

Protocol 2: Solubilization via Salt Formation for Aqueous Reactions

  • Suspend this compound in the aqueous reaction medium.

  • Prepare a solution of a suitable base (e.g., 1 M NaOH or K₂CO₃).

  • Slowly add the basic solution to the stirred suspension of the acid until the solid completely dissolves. Monitor the pH to ensure complete deprotonation (typically pH > 8).

  • The resulting aqueous solution of the carboxylate salt can then be used in the subsequent reaction.

Protocol 3: Application of Phase-Transfer Catalysis

  • Combine this compound, the organic-soluble reactant, and the non-polar organic solvent (e.g., Toluene) in a reaction vessel.

  • In a separate vessel, prepare an aqueous solution of a base (e.g., K₂CO₃).

  • Add the aqueous base solution to the organic mixture.

  • Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat and stir the biphasic mixture vigorously to facilitate the transfer of the carboxylate into the organic phase for the reaction to proceed.

Visualizations

experimental_workflow cluster_start Start: Insoluble Acid cluster_options Solubilization Strategies cluster_end Result start This compound (Poorly Soluble) solvent Solvent Selection (e.g., DMF, Alcohols) start->solvent cosolvent Co-solvent System (e.g., Toluene/DMF) start->cosolvent base Base Addition (Salt Formation) start->base ptc Phase-Transfer Catalysis start->ptc end Homogeneous Reaction Mixture solvent->end cosolvent->end base->end ptc->end

Caption: Troubleshooting workflow for solubilizing this compound.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase RCOOH R-COOH (Acid) RCOO_K R-COO⁻ K⁺ (Salt) RCOOH->RCOO_K Deprotonation Base Base (e.g., K₂CO₃) Base->RCOO_K QOOCR Q⁺R-COO⁻ (Soluble Ion Pair) RCOO_K->QOOCR Anion Exchange QX Q⁺X⁻ (Catalyst) QX->QOOCR KX K⁺X⁻ RCOOH_org R-COOH (Insoluble) Product Product QOOCR->Product Reaction Reactant Organic Reactant Reactant->Product Product->QX Catalyst Regeneration

Caption: Simplified mechanism of Phase-Transfer Catalysis for a carboxylic acid.

Catalyst selection for optimizing 2-Bromo-5-isopropoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Bromo-5-isopropoxybenzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Insufficiently activated brominating agent. 3. Reaction temperature is too low. 4. Poor quality starting material (5-isopropoxybenzoic acid).1. Use a fresh batch of catalyst (e.g., anhydrous FeBr₃). Ensure it has been stored under inert conditions. 2. If using NBS, consider the addition of a catalytic amount of a strong acid (e.g., H₂SO₄) to increase its electrophilicity. 3. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC. 4. Verify the purity of the starting material by NMR or melting point analysis.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination leading to di- or tri-brominated species. 2. Isomer formation due to competing directing effects. 3. Reaction temperature is too high.1. Reduce the stoichiometry of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. 2. The isopropoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The ortho- position to the isopropoxy group is favored. To enhance selectivity, consider milder reaction conditions. 3. Lower the reaction temperature to favor the desired kinetic product.
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate catalyst loading. 3. Deactivation of the catalyst.1. Extend the reaction time and monitor progress. 2. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). 3. If applicable, add the catalyst in portions throughout the reaction.
Difficult Product Isolation/Purification 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Emulsion formation during aqueous workup.1. Optimize the reaction to drive it to completion. If necessary, use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). 2. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) can help remove impurities.[1][2] 3. Add a saturated brine solution to break up emulsions during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the electrophilic aromatic substitution (bromination) of 5-isopropoxybenzoic acid. This typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid or protic acid catalyst. The isopropoxy group is a strongly activating ortho-, para-director, making the position ortho to it (the 2-position) the most reactive site.

Q2: Which catalyst is most effective for the selective bromination of 5-isopropoxybenzoic acid?

A2: The choice of catalyst is crucial for achieving high selectivity and yield. While there is no single "best" catalyst, Lewis acids like iron(III) bromide (FeBr₃) are commonly used to polarize the brominating agent, increasing its electrophilicity.[3] For milder conditions, which can improve selectivity, protic acids or co-catalysts like ammonium bromide can be effective. The optimal catalyst will depend on the specific reaction conditions and the desired outcome.

Q3: What are the primary side products to expect in this synthesis?

A3: The main side products can include:

  • Di-brominated products: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, a second bromine atom can be added to the aromatic ring.

  • Isomeric products: While the 2-bromo isomer is electronically and sterically favored, small amounts of other isomers may form.

  • Benzylic bromination: If there are any alkyl side chains on the starting material and radical conditions are inadvertently introduced (e.g., by light), benzylic bromination can occur, though this is less likely with the specified starting material.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q5: What are the safety precautions I should take when handling bromine or N-bromosuccinimide?

A5: Both molecular bromine and NBS are hazardous materials and should be handled with appropriate safety precautions.

  • Molecular Bromine (Br₂): It is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-bromosuccinimide (NBS): It is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the bromination of benzoic acid derivatives, providing a reference for catalyst selection in the synthesis of this compound. Data is extrapolated from analogous reactions due to the limited availability of direct comparative studies on the target molecule.

Catalyst SystemBrominating AgentSolventTemperature (°C)Typical Yield (%)Key AdvantagesPotential Drawbacks
FeBr₃ Br₂DichloromethaneRoom Temp.80-90High reactivity, readily available.Can lead to over-bromination if not controlled.
H₂SO₄ (catalytic) NBSAcetic Acid50-7075-85Milder conditions, good selectivity.Longer reaction times may be required.
NH₄Br Br₂Acetonitrile/WaterRoom Temp.~90High yield, aqueous media possible.May require specific substrate activation.
None (Direct Bromination) Br₂Acetic Acid/WaterReflux~79[1]Simple procedure.Harsh conditions, potential for side products.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Catalytic Sulfuric Acid

This protocol describes a method for the selective bromination of 5-isopropoxybenzoic acid using NBS as the brominating agent and sulfuric acid as a catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-isopropoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.1 eq). Then, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and succinimide.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Bromination using Molecular Bromine and Iron(III) Bromide Catalyst

This protocol outlines the use of molecular bromine with a Lewis acid catalyst for the bromination of 5-isopropoxybenzoic acid.

  • Reaction Setup: In a three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap (to neutralize HBr gas), dissolve 5-isopropoxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1-0.2 eq) to the solution.

  • Reagent Addition: Slowly add a solution of molecular bromine (Br₂) (1.05 eq) in the same solvent from the dropping funnel. The addition should be done at room temperature or below, and the color of the bromine should be observed to disappear as it reacts.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-isopropoxybenzoic acid in solvent B Add Catalyst A->B C Add Brominating Agent B->C D Maintain Temperature & Stir C->D E Monitor by TLC/HPLC D->E F Quench Reaction E->F Reaction Complete G Aqueous Workup F->G H Isolate Crude Product G->H I Purify (Recrystallization/Chromatography) H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions Solutions Start Low Yield or Incomplete Reaction? Check_Purity Check Starting Material Purity? Start->Check_Purity Yes Check_Catalyst Is Catalyst Active? Check_Purity->Check_Catalyst Yes Sol_Purity Purify Starting Material Check_Purity->Sol_Purity No Check_Conditions Optimize Reaction Conditions? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use Fresh Catalyst Check_Catalyst->Sol_Catalyst No Sol_Temp Increase Temperature Check_Conditions->Sol_Temp Yes Sol_Time Increase Reaction Time Check_Conditions->Sol_Time No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Minimizing byproduct formation in the bromination of 5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the bromination of 5-isopropoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 5-isopropoxybenzoic acid?

The major product is expected to be 2-bromo-5-isopropoxybenzoic acid. The isopropoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The directing effects of the powerful activating isopropoxy group dominate, leading to bromination at the positions ortho and para to it. Due to steric hindrance from the isopropoxy and carboxylic acid groups, the bromine is directed to the less hindered ortho position (C2).

Q2: What are the most common byproducts in this reaction?

The most common byproducts are dibrominated and other isomeric monobrominated products. Over-bromination can lead to the formation of 2,4-dibromo-5-isopropoxybenzoic acid. Isomeric byproducts such as 4-bromo-5-isopropoxybenzoic acid may also form in smaller quantities. Under certain conditions, particularly with radical bromination, byproducts like lactones can also be observed if benzylic bromination were to occur on an alkyl-substituted analog, though this is less likely for the isopropoxy group itself.

Q3: Which brominating agent is recommended for this reaction?

For selective monobromination of activated aromatic rings like 5-isopropoxybenzoic acid, N-bromosuccinimide (NBS) is often a preferred reagent over molecular bromine (Br₂). NBS is a milder brominating agent and can help to control the reaction and minimize over-bromination. The use of Br₂ often requires a Lewis acid catalyst, which can lead to a more aggressive reaction and increased byproduct formation.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate against the starting material to observe the formation of the product and the disappearance of the starting material. HPLC provides a more quantitative analysis of the reaction mixture composition.

Troubleshooting Guide

Unsatisfactory reaction outcomes can often be traced to specific experimental parameters. The following table provides a guide to common issues, their probable causes, and suggested solutions.

Issue Probable Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Increase reaction time and continue monitoring by TLC/HPLC. - Increase reaction temperature cautiously, while monitoring for byproduct formation. - Ensure the purity of starting materials and reagents.
- Suboptimal reaction temperature.- For NBS bromination, the optimal temperature is often slightly above room temperature. For Br₂/Lewis acid, lower temperatures might be needed to control reactivity.
- Inefficient stirring.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Dibrominated Byproducts - Excess of brominating agent.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. - Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.
- High reaction temperature.- Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
- Strong Lewis acid catalyst.- If using Br₂, consider a milder Lewis acid or performing the reaction without a catalyst if the substrate is sufficiently activated.
Formation of Isomeric Byproducts - Reaction conditions favoring kinetic over thermodynamic control.- Optimize the reaction temperature and time. Lower temperatures often favor the formation of the thermodynamically more stable product.
- Choice of solvent.- The polarity of the solvent can influence regioselectivity. Consider screening different solvents (e.g., halogenated hydrocarbons, acetic acid).
Difficult Purification - Presence of multiple, closely related byproducts.- Optimize the reaction to minimize byproduct formation. - Employ careful recrystallization from a suitable solvent system to isolate the desired product. Multiple recrystallizations may be necessary. - Consider column chromatography if recrystallization is ineffective, though this may be challenging for acidic compounds.

Experimental Protocols

The following protocols are based on established procedures for the bromination of structurally similar alkoxybenzoic acids and are provided as a starting point for optimization.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is recommended for achieving higher selectivity and minimizing over-bromination.

Materials:

  • 5-Isopropoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice water bath

Procedure:

  • In a round-bottom flask, dissolve 5-isopropoxybenzoic acid (1 equivalent) in the chosen solvent (e.g., DCM or ACN).

  • Add N-bromosuccinimide (1.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature to 40°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture in an ice water bath.

  • Pour the reaction mixture into ice water to quench the reaction.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid or the combined organic extracts with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).

Protocol 2: Bromination using Bromine and a Lewis Acid (for reference)

This method is more reactive and may lead to more byproducts but can be faster.

Materials:

  • 5-Isopropoxybenzoic acid

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) - Caution: CCl₄ is toxic.

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice water bath

Procedure:

  • In a round-bottom flask, dissolve 5-isopropoxybenzoic acid (1 equivalent) in the chosen solvent.

  • Cool the flask in an ice water bath.

  • Add the Lewis acid catalyst (0.1 equivalents) to the solution.

  • In a dropping funnel, prepare a solution of bromine (1.05 equivalents) in the same solvent.

  • Add the bromine solution dropwise to the stirred reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and a saturated sodium bisulfite solution.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizing Reaction Pathways and Workflows

Reaction Pathway for Bromination of 5-Isopropoxybenzoic Acid

Bromination_Pathway Start 5-Isopropoxybenzoic Acid Reagents + Br₂ / FeBr₃ or + NBS Start->Reagents Product This compound (Major Product) Reagents->Product Major Pathway Byproduct1 4-Bromo-5-isopropoxybenzoic Acid (Minor Isomer) Reagents->Byproduct1 Minor Pathway Byproduct2 2,4-Dibromo-5-isopropoxybenzoic Acid (Over-bromination) Product->Byproduct2 Further Bromination Bromination_Workflow A 1. Reaction Setup - Dissolve 5-isopropoxybenzoic acid - Add brominating agent B 2. Reaction Monitoring - TLC / HPLC A->B C 3. Quenching - Pour into ice water B->C Reaction Complete D 4. Isolation - Filtration or Extraction C->D E 5. Washing - Water, Na₂S₂O₃/NaHSO₃, Brine D->E F 6. Drying and Concentration - Anhydrous Na₂SO₄ - Rotary Evaporation E->F G 7. Purification - Recrystallization F->G H Final Product This compound G->H

Technical Support Center: High-Purity 2-Bromo-5-isopropoxybenzoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Bromo-5-isopropoxybenzoic acid, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid sample of this compound, yielding a product with higher purity.[1] This is essential for subsequent synthetic steps or for meeting the stringent purity requirements in pharmaceutical applications.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] For aromatic carboxylic acids like this one, alcohols (such as methanol or ethanol), ethers, and ketones are often good starting points.[3] A mixed solvent system, for example, an alcohol-water mixture, can also be effective.[4]

Q3: What are the key steps in a typical recrystallization procedure?

The fundamental steps of recrystallization involve:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4]

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the hot, clear solution to cool slowly and undisturbed, which promotes the formation of pure crystals.

  • Collecting the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying the crystals to remove any residual solvent.

Q4: How can I improve the yield of my recrystallization?

To maximize your yield, consider the following:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will retain more of your product in the solution even after cooling.[2]

  • Ensure the solution is allowed to cool slowly. Gradual cooling promotes the formation of larger, purer crystals.

  • Cool the solution to a low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.[2]

  • Minimize the amount of solvent used for washing the collected crystals.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound, or there are insoluble impurities present.Try a different solvent or a mixed solvent system. If a significant portion dissolves, the remaining solid may be an impurity that can be removed by hot filtration.[5]
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound is coming out of solution above its melting point. This can be due to a high concentration of impurities.Reheat the solution and add a small amount of additional solvent to decrease the saturation.[6] If the problem persists, consider a preliminary purification step like treatment with activated charcoal to remove impurities.[6]
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was used), or the cooling process is too rapid.Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[6] Add a seed crystal of the pure compound.[6] If crystals still do not form, gently boil off some of the solvent to increase the concentration and then allow it to cool again.[6]
Crystallization happens too quickly, forming fine powder. The solution is too concentrated, or the cooling is too rapid.Rapid crystallization can trap impurities.[6] Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly. Insulating the flask can help to slow down the cooling process.[6]
The final product is not pure enough. Impurities may have co-precipitated with the product, or the washing step was insufficient.Ensure slow cooling to allow for selective crystallization. Wash the collected crystals with a small amount of fresh, cold solvent. A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on the solubility of similar compounds, methanol or ethanol are recommended as starting points. Test the solubility of a small sample first.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization of this compound

A common mixed solvent system for carboxylic acids is an alcohol-water mixture.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the more soluble solvent (e.g., hot ethanol).

  • Inducing Crystallization: While the solution is hot, add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the more soluble solvent (hot ethanol) until the solution becomes clear again.

  • Cooling and Collection: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry as described in Protocol 1.

Visual Guides

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: High-Purity Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start No Crystals Form Upon Cooling scratch Scratch Flask Inner Wall? start->scratch seed Add a Seed Crystal? scratch->seed No success Crystals Form scratch->success Yes concentrate Boil Off Some Solvent and Cool Again seed->concentrate No seed->success Yes concentrate->success Yes fail Still No Crystals concentrate->fail No

Caption: Troubleshooting logic for inducing crystallization.

References

Validation & Comparative

Comparative Guide to the Characterization and Validation of 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesized compound 2-Bromo-5-isopropoxybenzoic acid with a relevant alternative, focusing on its characterization, validation, and potential application as a VLA-4 antagonist. The information is presented to assist researchers in evaluating its properties and potential for further development.

Introduction

This compound is a substituted benzoic acid derivative. Such compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and modulators of various biological pathways. The introduction of a bromine atom and an isopropoxy group to the benzoic acid scaffold can significantly influence its physicochemical properties and biological activity. This guide will delve into the synthesis, characterization, and validation of this compound, and compare it with a known VLA-4 antagonist, 2,3-diphenylpropionic acid.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and a potential alternative, 4-Bromobenzoic acid, is presented below. These properties are crucial in determining the compound's suitability for biological applications.

PropertyThis compound (Predicted/Analog Data)4-Bromobenzoic acid[1]
Molecular Formula C10H11BrO3C7H5BrO2
Molecular Weight 259.10 g/mol 201.02 g/mol [1]
Melting Point Not available252-254 °C[1]
Boiling Point Not available299.8 °C[1]
Water Solubility Predicted to be lowSoluble in hot water[1]
pKa Not available3.96 (at 25°C)[1]

Synthesis and Characterization

The synthesis of substituted bromobenzoic acids can be achieved through various established methods. A general approach involves the bromination of the corresponding benzoic acid derivative.

Experimental Protocol: Synthesis of a Brominated Benzoic Acid Derivative (General Procedure)

A common method for the synthesis of brominated benzoic acids involves the electrophilic bromination of the corresponding benzoic acid. For instance, the synthesis of 2-bromo-5-methoxybenzoic acid, a close analog, is achieved by reacting m-anisic acid with bromine in acetic acid, followed by heating to reflux. The product is then isolated by filtration after cooling.

Characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

Validation as a Potential VLA-4 Antagonist

Substituted benzoic acid derivatives have shown potential as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. Validation of this compound for this activity would involve a series of in vitro and in vivo assays.

Experimental Workflow for VLA-4 Antagonist Validation

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis synthesis Synthesis & Purification characterization Characterization (NMR, MS, HPLC) synthesis->characterization binding_assay VLA-4 Binding Assay characterization->binding_assay cell_adhesion_assay Cell Adhesion Assay binding_assay->cell_adhesion_assay ic50 IC50 Determination cell_adhesion_assay->ic50 animal_model Animal Model of Inflammation pk_studies Pharmacokinetic Studies animal_model->pk_studies efficacy Efficacy Evaluation animal_model->efficacy ic50->animal_model

Caption: Workflow for the validation of a potential VLA-4 antagonist.

Experimental Protocol: VLA-4 Binding Assay

A competitive binding assay can be used to determine the affinity of the test compound for the VLA-4 receptor. This typically involves incubating the purified VLA-4 protein with a fluorescently labeled ligand in the presence of varying concentrations of the test compound. The displacement of the labeled ligand is measured to determine the inhibitory concentration (IC50) of the test compound.

Comparison with an Alternative VLA-4 Antagonist: 2,3-Diphenylpropionic Acid

2,3-Diphenylpropionic acid derivatives are known to be potent VLA-4 antagonists. A comparison of the inhibitory activity is crucial for evaluating the potential of this compound.

CompoundVLA-4 IC50Reference
This compoundData not available-
2,3-Diphenylpropionic acid derivative (9cc)1.7 nM[2]

The significantly high potency of the 2,3-diphenylpropionic acid derivative sets a benchmark for the desired activity of new potential VLA-4 antagonists.

Signaling Pathway Involvement

VLA-4 plays a crucial role in the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory response. Inhibition of VLA-4 is expected to disrupt this interaction and thereby reduce inflammation.

G Leukocyte Leukocyte VLA4 VLA-4 Leukocyte->VLA4 expresses VCAM1 VCAM-1 VLA4->VCAM1 binds to Inflammation Inflammation VCAM1->Inflammation leads to Endothelium Endothelium Endothelium->VCAM1 expresses Inhibitor 2-Bromo-5-isopropoxybenzoic acid (Inhibitor) Inhibitor->VLA4 blocks

References

Validating the Structure of 2-Bromo-5-isopropoxybenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for validating the structure of 2-Bromo-5-isopropoxybenzoic acid, with a primary focus on X-ray crystallography as the definitive method.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel organic compound, highlighting the complementary nature of different analytical techniques.

Structural_Validation_Workflow Workflow for Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char xray Single Crystal X-ray Diffraction purification->xray Requires single crystals spectroscopy Spectroscopic Analysis (NMR, IR, MS) initial_char->spectroscopy structure_elucidation Structure Elucidation and Validation spectroscopy->structure_elucidation xray->structure_elucidation Definitive 3D Structure data_reporting Data Reporting and Publication structure_elucidation->data_reporting Validation_Logic Logical Flow of Structural Validation cluster_spectroscopy Spectroscopic Methods MS Mass Spectrometry (Molecular Weight, Formula) Validated_Structure Validated Structure MS->Validated_Structure Confirms Mass IR FTIR Spectroscopy (Functional Groups) IR->Validated_Structure Confirms Functional Groups NMR NMR Spectroscopy (Connectivity, Proton Environment) NMR->Validated_Structure Confirms Connectivity Xray X-ray Crystallography (Definitive 3D Structure) Xray->Validated_Structure Definitive Confirmation Proposed_Structure Proposed Structure Proposed_Structure->MS Proposed_Structure->IR Proposed_Structure->NMR Proposed_Structure->Xray Provides Single Crystal

References

Unraveling the Reactivity of Halogenated Isopropoxybenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides an objective comparison of the reactivity of various halogenated isopropoxybenzoic acids, supported by established chemical principles and analogous experimental data. The focus is on two key reactions: Fischer esterification and nucleophilic aromatic substitution.

The introduction of a halogen atom to the aromatic ring of isopropoxybenzoic acid can significantly influence its chemical behavior. The nature of the halogen and its position relative to the carboxylic acid and isopropoxy groups dictate the electronic and steric environment of the molecule, thereby affecting reaction rates and outcomes.

Comparative Reactivity in Fischer Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester, is a cornerstone of organic synthesis. The reactivity of halogenated isopropoxybenzoic acids in this reaction is primarily governed by the electronic effects of the halogen substituent and, to a lesser extent, steric hindrance.

Generally, electron-withdrawing groups on the benzoic acid ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Halogens are electron-withdrawing through their inductive effect (-I) and electron-donating through resonance (+M). The net effect depends on the specific halogen.

Halogen SubstituentInductive Effect (-I)Resonance Effect (+M)Expected Effect on Esterification Rate
Fluorine (F)StrongWeakModerate Rate
Chlorine (Cl)StrongWeakModerate Rate
Bromine (Br)StrongWeakModerate Rate
Iodine (I)StrongWeakModerate Rate

The inductive effect, which deactivates the ring and enhances the carbonyl carbon's electrophilicity, decreases in the order F > Cl > Br > I. Conversely, the resonance effect, which donates electron density to the ring, is most significant for fluorine and decreases down the group. For halogens, the inductive effect is generally considered to be more dominant in influencing the reactivity of the carboxylic acid group. Therefore, one would anticipate a subtle trend in reactivity based on the electronegativity of the halogen. However, steric hindrance from the halogen, particularly in the ortho position, can play a counteracting role by impeding the approach of the alcohol.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAAr)

In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. For halogenated isopropoxybenzoic acids, the halogen atom can act as the leaving group. The rate of this reaction is highly dependent on the ability of the halogen to depart, which is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion.

The reactivity order for halogens as leaving groups in SNAr reactions is generally the opposite of their bond strength with carbon. Weaker carbon-halogen bonds are broken more easily, leading to a faster reaction.

Halogen Leaving GroupC-X Bond Energy (kJ/mol)Leaving Group AbilityExpected SNAr Reaction Rate
Fluorine (F)~536PoorSlowest
Chlorine (Cl)~406GoodFaster
Bromine (Br)~343BetterEven Faster
Iodine (I)~272BestFastest

Data represents generalized carbon-halogen bond energies and established trends in nucleophilic aromatic substitution.

Therefore, for a given nucleophile and reaction conditions, the iodo-substituted isopropoxybenzoic acid is expected to be the most reactive in SNAr reactions, followed by the bromo, chloro, and fluoro derivatives.

Experimental Protocols

While direct comparative studies are scarce, the following general protocols for Fischer esterification can be adapted for the synthesis of esters from various halogenated isopropoxybenzoic acids.

General Protocol for Fischer Esterification of Halogenated Isopropoxybenzoic Acids

Materials:

  • Halogenated isopropoxybenzoic acid (1.0 eq)

  • Anhydrous alcohol (e.g., ethanol, methanol; used as solvent, large excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 3-5 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the halogenated isopropoxybenzoic acid and the anhydrous alcohol.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add the concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography or recrystallization.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of different halogenated isopropoxybenzoic acids.

G Workflow for Reactivity Comparison of Halogenated Isopropoxybenzoic Acids cluster_0 Reactant Selection cluster_1 Reaction Type cluster_2 Experimental Execution cluster_3 Data Analysis cluster_4 Conclusion A Select Halogenated Isopropoxybenzoic Acids (F, Cl, Br, I) B1 Fischer Esterification A->B1 B2 Nucleophilic Aromatic Substitution A->B2 C1 Run reactions under identical conditions (temperature, time, concentration) B1->C1 B2->C1 C2 Monitor reaction progress (e.g., TLC, GC, NMR) C1->C2 D1 Determine reaction rates or yields C2->D1 D2 Compare quantitative data D1->D2 E Establish reactivity trend D2->E

Caption: Workflow for comparing the reactivity of halogenated isopropoxybenzoic acids.

Concluding Remarks

While direct, side-by-side experimental data for the reactivity of different halogenated isopropoxybenzoic acids is limited in the public domain, fundamental principles of organic chemistry provide a strong framework for predicting their relative reactivity. For Fischer esterification, the differences in reactivity are expected to be subtle and influenced by a combination of inductive and steric effects. In contrast, for nucleophilic aromatic substitution where the halogen acts as a leaving group, a clear trend of increasing reactivity is expected down the halogen group (F < Cl < Br < I). This guide provides a foundational understanding and practical protocols for researchers to further investigate and harness the unique properties of these compounds in their synthetic endeavors. Further experimental studies are warranted to provide precise quantitative comparisons.

Comparative Biological Activity of 2-Bromo-5-isopropoxybenzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 2-Bromo-5-isopropoxybenzoic acid and its analogs. The information presented herein is based on available experimental data and aims to facilitate the evaluation of these compounds for potential therapeutic applications.

Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of halogen and alkoxy substituents on the benzoic acid scaffold can significantly modulate these activities, making analogs of this compound a subject of interest for further investigation. This guide summarizes the available data on the biological screening of these analogs, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways.

Comparative Analysis of Biological Activities

To provide a clear comparison, the following tables summarize the reported biological activities of various benzoic acid derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial effects. Due to a lack of publicly available data specifically for a comprehensive set of this compound analogs, this guide presents data for a broader range of substituted benzoic acids to infer potential activities and guide future research.

Table 1: Anticancer Activity of Substituted Benzoic Acid Analogs

The in vitro cytotoxic activity of various benzoic acid derivatives against different human cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)Not SpecifiedNot Specified[3]
Benzimidazole Derivative 1HCT-11628.5 ± 2.91 µg/mL[4]
Benzimidazole Derivative 1MCF-731.2 ± 4.49 µg/mL[4]
Benzimidazole Derivative 2HCT-11616.2 ± 3.85 µg/mL[4]
Benzimidazole Derivative 2MCF-730.29 ± 6.39 µg/mL[4]
Benzimidazole Derivative 4HCT-11624.08 ± 0.31 µg/mL[4]
Benzimidazole Derivative 4MCF-78.86 ± 1.10 µg/mL[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-718.7[5]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-715.6[5]
Quinazolinone Derivative 5MCF-7100[5]
Thieno[2,3-d]pyrimidine Derivative 7bMCF-78.80 ± 0.08[6]
Thieno[2,3-d]pyrimidine Derivative 7tMCF-77.45 ± 0.26[6]
Table 2: Anti-inflammatory Activity of Substituted Benzoic Acid Analogs

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key inflammatory mediators and enzymes.

Compound/AnalogAssayActivity/InhibitionReference
4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)Inhibition of NO and PGE2 productionSignificant attenuation in LPS-stimulated microglia[3]
4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)Inhibition of iNOS and COX-2 expressionSignificant attenuation in LPS-stimulated microglia[3]
4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)Inhibition of IL-1β, IL-6, and TNF-α productionSignificant attenuation in LPS-stimulated microglia[3]
Pyrazole Derivative 16COX-2 InhibitionIC50 = 1.76 µM[7]
3-amide benzoic acid derivative 16cP2Y14 Receptor AntagonismIC50 = 1.77 nMNot specified in provided text
Table 3: Antimicrobial Activity of Substituted Benzoic Acid Analogs

The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in disc diffusion assays.

Compound/AnalogMicrobial StrainMIC (µg/mL) or Zone of Inhibition (mm)Reference
2-(4-chlorophenoxymethyl)-benzoic acid thioureide (5g)E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp.MICs ranging from 32 to 1024[8]
2-(4-chlorophenoxymethyl)-benzoic acid thioureide (5h)E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp.MICs ranging from 32 to 1024[8]
2-(4-ethyl-phenoxymethyl) benzoic acid thioureidesGram-positive and Gram-negative bacteria, FungiMICs ranging from 3.9 to 250[9]
Benzoic acidE. coli O157MIC = 1 mg/mL[10]
2-hydroxybenzoic acidE. coli O157MIC = 1 mg/mL[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in the context of screening benzoic acid analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity Screening: Disc Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc in millimeters.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental processes and potential molecular mechanisms.

Experimental_Workflow_for_Anticancer_Screening start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with 2-Bromo-5-isopropoxybenzoic acid analogs seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis end End data_analysis->end NF_kB_Signaling_Pathway_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degradation releases nfkb_n NF-κB (Active) Translocation nfkb->nfkb_n ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikk Phosphorylation gene Target Gene Expression (COX-2, iNOS, Cytokines) nfkb_n->gene Binds to promoter inhibitor Benzoic Acid Analogs (Potential Inhibitors) inhibitor->ikk Inhibits? inhibitor->nfkb_n Inhibits translocation?

References

A Comparative Analysis of Predicted and Experimental NMR Data for 2-Bromo-5-isopropoxybenzoic Acid and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of nuclear magnetic resonance (NMR) data for 2-Bromo-5-isopropoxybenzoic acid, leveraging predicted values and experimental data from structurally analogous compounds. This cross-referencing approach is essential for researchers, scientists, and drug development professionals to verify chemical structures and ensure the purity of synthesized compounds. By comparing the predicted NMR spectra of the target compound with the observed spectra of similar molecules—2-Bromo-5-methoxybenzoic acid and 4-isopropoxybenzoic acid—we can establish a reliable framework for spectral assignment and structural confirmation.

Data Presentation: A Comparative Table of NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound alongside the experimental data for 2-Bromo-5-methoxybenzoic acid and 4-isopropoxybenzoic acid. This side-by-side comparison facilitates the identification of key spectral features and the influence of different substituents on the chemical shifts.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

Proton Assignment This compound (Predicted) 2-Bromo-5-methoxybenzoic acid (Experimental) 4-isopropoxybenzoic acid (Experimental)
-COOH~11-13Not Reported11.6
Ar-H (ortho to -COOH)7.58 (d)7.50 (d)8.05 (d)
Ar-H (meta to -COOH)7.15 (dd)7.05 (dd)6.91 (d)
Ar-H (para to -COOH)7.35 (d)7.25 (d)-
-OCH(CH₃)₂4.65 (septet)-4.64 (septet)
-OCH(CH₃)₂1.38 (d)-1.36 (d)
-OCH₃-3.82 (s)-

Predicted data is generated based on standard NMR prediction tools and analysis of substituent effects. Experimental data is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Carbon Assignment This compound (Predicted) 2-Bromo-5-methoxybenzoic acid (Experimental) 4-isopropoxybenzoic acid (Experimental)
-COOH~168~168172.5
C-Br~115~115-
C-O~158~159163.1
Ar-C (ipso to -COOH)~133~133123.7
Ar-CH~125~124132.1
Ar-CH~119~118115.0
Ar-CH~117~116-
-OC H(CH₃)₂~71-70.3
-OCH(C H₃)₂~22-21.9
-OCH₃-~56-

Predicted data is generated based on standard NMR prediction tools and analysis of substituent effects. Experimental data is sourced from publicly available spectral databases.

Experimental Protocols

The following provides a general methodology for acquiring NMR spectra, representative of the conditions under which the experimental data for the analogous compounds were likely obtained.

General NMR Acquisition Protocol:

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal signal overlap with the analyte.

  • Spectrometer: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Chemical Shift Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

    • Chemical Shift Referencing: Chemical shifts are referenced to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing NMR data, from initial sample analysis to final structural confirmation.

NMR_Cross_Referencing_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Prediction cluster_comparative_analysis Comparative Analysis cluster_conclusion Conclusion A Prepare Sample of This compound B Acquire 1H and 13C NMR Spectra A->B C Process and Analyze Experimental Spectra B->C G Cross-Reference Predicted vs. Experimental vs. Analog Data C->G D Predict 1H and 13C NMR Spectra (In Silico) D->G E Search for NMR Data of Analogous Compounds F Create Comparative Data Table E->F F->G H Structural Confirmation or Further Investigation G->H

NMR Data Cross-Referencing Workflow

Purity Assessment of 2-Bromo-5-isopropoxybenzoic Acid by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Bromo-5-isopropoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a robust analytical procedure, compares its performance with alternative techniques, and provides detailed experimental protocols supported by hypothetical data.

Comparative Analysis of Purity Assessment Methods

The purity of this compound can be determined by several analytical techniques. While methods like Gas Chromatography (GC) could be employed after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify major impurities, HPLC, particularly in the reversed-phase mode, stands out as the gold standard for its precision, versatility, and sensitivity in quantifying impurities.[1]

A well-developed reversed-phase HPLC (RP-HPLC) method offers superior separation of the main compound from structurally similar impurities that are likely to be present, such as starting materials or by-products from the synthesis process. The primary advantage of HPLC is its ability to resolve and quantify even minor impurities, ensuring the high quality required for pharmaceutical intermediates.

Experimental Protocol: RP-HPLC for Purity of this compound

This section details a recommended RP-HPLC method for the purity assessment of this compound. The method is based on established protocols for similar aromatic carboxylic acids and is designed for optimal resolution and accuracy.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard: this compound reference standard of known purity (e.g., >99.5%).

  • Sample: this compound test sample.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (analytical grade).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (50:50 acetonitrile/water) to ensure a clean baseline.

  • Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution in duplicate.

  • After the analysis, calculate the percentage purity of the sample using the area normalization method.

Calculation of Purity (%):

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Potential Impurities and Their Identification

The synthesis of this compound likely proceeds via a Williamson ether synthesis, starting from 2-bromo-5-hydroxybenzoic acid and an isopropyl halide.[2][3][4] Based on this synthetic route, potential impurities could include:

  • Impurity A (Starting Material): 2-Bromo-5-hydroxybenzoic acid

  • Impurity B (Isomeric Byproduct): 4-Bromo-3-isopropoxybenzoic acid (if the starting material contains isomeric impurities)

  • Impurity C (Over-alkylation): Isopropyl 2-bromo-5-isopropoxybenzoate

  • Impurity D (Incomplete Bromination): 5-Isopropoxybenzoic acid

These impurities would likely have different retention times in the proposed HPLC method due to differences in polarity. Their identities can be confirmed by techniques such as LC-MS or by synthesizing the suspected impurities and comparing their retention times.

Comparative Data

The following table presents hypothetical data comparing the purity of a batch of this compound with two alternative, structurally related compounds available from commercial suppliers.

CompoundSupplier Purity SpecificationHypothetical HPLC Purity (%)Major Impurity Detected
This compound >98%98.7%Impurity A (0.8%)
2-Bromo-5-fluorobenzoic acid >98%99.2%Unknown (0.5%)
2-Bromo-5-hydroxybenzoic acid >99%99.5%Unknown (0.3%)

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std hplc_system HPLC System with C18 Column dissolve_std->hplc_system weigh_sample Weigh Test Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard (5x) inject_blank->inject_std inject_sample Inject Sample (2x) inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship cluster_impurities Potential Process-Related Impurities cluster_alternatives Alternative Compounds for Comparison main_compound This compound (Target Analyte) start_mat Starting Material (e.g., 2-bromo-5-hydroxybenzoic acid) main_compound->start_mat Separated by HPLC byproduct Reaction Byproducts (e.g., Isomers, over-alkylation) main_compound->byproduct Separated by HPLC unreacted Unreacted Reagents main_compound->unreacted Separated by HPLC alt1 2-Bromo-5-fluorobenzoic Acid main_compound->alt1 Compared Against alt2 2-Bromo-5-methoxybenzoic Acid main_compound->alt2 Compared Against

Caption: Logical relationship of the target analyte to impurities and alternatives.

References

Efficacy of 2-Bromo-5-isopropoxybenzoic Acid in Functional Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a significant lack of data regarding the efficacy of 2-Bromo-5-isopropoxybenzoic acid in any functional assays. While the synthesis and crystalline structure of this compound are documented, there is no publicly accessible information on its biological activity, mechanism of action, or its evaluation in any preclinical or clinical studies.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative overview of this compound. However, due to the absence of performance data, a direct comparison with alternative compounds in the context of functional assays is not possible at this time.

The primary available information on this compound is its chemical synthesis and physical characterization. For instance, its crystal structure has been elucidated, providing detailed insights into its three-dimensional arrangement. This type of information is foundational for drug design and understanding potential interactions with biological targets, but it does not provide any measure of efficacy.

In contrast, related analogs such as 2-bromo-5-methoxybenzoic acid have been mentioned as intermediates in the synthesis of more complex, biologically active molecules. However, this does not confer any known biological function to this compound itself.

Despite a thorough search of scientific literature and patent databases, no studies were identified that investigated the efficacy of this compound in functional assays. Consequently, the creation of a comparative guide with quantitative data, experimental protocols, and visualizations of signaling pathways or experimental workflows is not feasible.

Researchers interested in the potential biological activities of this compound would need to conduct initial screening and functional assays to determine if it has any measurable effects. Should such data become available in the future, a comparative guide could then be developed.

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two viable synthetic routes for the preparation of 2-Bromo-5-isopropoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The comparison is based on established chemical principles and extrapolated data from analogous reactions, offering a framework for selecting the most efficient pathway based on laboratory resources and project requirements.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for two proposed synthetic routes to this compound. Route A involves the direct bromination of 3-isopropoxybenzoic acid, while Route B employs a two-step process starting from the commercially available 2-bromo-5-hydroxybenzoic acid via a Williamson ether synthesis.

ParameterRoute A: Direct BrominationRoute B: Williamson Ether Synthesis
Starting Material 3-Isopropoxybenzoic Acid2-Bromo-5-hydroxybenzoic acid
Key Reagents N-Bromosuccinimide (NBS), Sulfuric Acid2-Bromopropane, Potassium Carbonate
Solvent Dichloromethane (DCM)Acetone
Reaction Time ~3-5 hours~12-24 hours
Estimated Yield 85-95%80-90%
Purity (Post-recrystallization) >99%>99%
Number of Synthetic Steps 11
Key Advantages High atom economy, shorter reaction time.Milder reaction conditions.
Potential Challenges Potential for isomeric impurities, handling of strong acid.Longer reaction time, potential for O- vs. C-alkylation side products.

Note: The data for this compound synthesis is extrapolated from established procedures for analogous methoxy-substituted compounds and general principles of the respective reactions.

Experimental Protocols

Route A: Direct Bromination of 3-Isopropoxybenzoic Acid

This protocol is adapted from established methods for the bromination of 3-alkoxybenzoic acids.

Materials:

  • 3-Isopropoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-isopropoxybenzoic acid (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Portion-wise, add N-Bromosuccinimide (1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a beaker of ice water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from hot ethanol to afford pure this compound.

Route B: Williamson Ether Synthesis from 2-Bromo-5-hydroxybenzoic Acid

This protocol is based on the general principles of the Williamson ether synthesis.

Materials:

  • 2-Bromo-5-hydroxybenzoic acid

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

Procedure:

  • To a round-bottom flask, add 2-bromo-5-hydroxybenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromopropane (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Comparison cluster_A Route A: Direct Bromination cluster_B Route B: Williamson Ether Synthesis A_start 3-Isopropoxybenzoic Acid A_reagents NBS, H₂SO₄ DCM A_start->A_reagents A_product This compound A_reagents->A_product B_start 2-Bromo-5-hydroxybenzoic Acid B_reagents 2-Bromopropane, K₂CO₃ Acetone B_start->B_reagents B_product This compound B_reagents->B_product

Caption: Comparative workflow of two synthetic routes.

Detailed_Workflow start_A Start: 3-Isopropoxybenzoic Acid process_A 1. Dissolve in DCM 2. Cool to 0-5 °C 3. Add H₂SO₄ 4. Add NBS 5. Stir at RT start_A->process_A start_B Start: 2-Bromo-5-hydroxybenzoic Acid process_B 1. Suspend in Acetone with K₂CO₃ 2. Add 2-Bromopropane 3. Reflux start_B->process_B workup_A Workup: 1. Quench with Ice Water 2. Extraction 3. Wash & Dry process_A->workup_A workup_B Workup: 1. Filter Salts 2. Concentrate 3. Extraction & Wash process_B->workup_B purification Purification: Recrystallization workup_A->purification workup_B->purification product Final Product: This compound purification->product

Caption: Detailed experimental workflows for each route.

Navigating the Synthesis of 2-Aryl and 2-Arylamino-5-isopropoxybenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of common synthetic routes to produce 2-aryl- and 2-arylamino-5-isopropoxybenzoic acids from the versatile starting material, 2-Bromo-5-isopropoxybenzoic acid. We present a detailed examination of the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation, offering insights into their respective performances through experimental data drawn from analogous systems. Detailed experimental protocols and characterization data are provided to aid in the replication and confirmation of these synthetic transformations.

The transformation of this compound into its corresponding biaryl or arylamino derivatives is pivotal for accessing a diverse range of compounds with potential therapeutic applications. The isopropoxy and carboxylic acid moieties offer handles for further chemical modification, making these products valuable intermediates in drug discovery programs. This guide focuses on the three most prevalent palladium- and copper-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds at the 2-position of the benzoic acid ring.

Comparative Analysis of Reaction Products and Yields

The choice of synthetic methodology can significantly impact the yield and purity of the desired product. Below is a comparative summary of expected outcomes for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation based on reactions with analogous substrates.

Reaction TypeProduct TypeTypical Yield (%)Key ReagentsCatalyst System
Suzuki-Miyaura Coupling 2-Aryl-5-isopropoxybenzoic acid75-95Arylboronic acid, Base (e.g., K₂CO₃)Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
Buchwald-Hartwig Amination 2-Arylamino-5-isopropoxybenzoic acid70-90Arylamine, Base (e.g., NaOtBu)Palladium(0) catalyst and Ligand (e.g., Pd₂(dba)₃/XPhos)
Ullmann Condensation 2-Arylamino-5-isopropoxybenzoic acid60-80Arylamine, Base (e.g., K₂CO₃)Copper(I) salt (e.g., CuI)

Experimental Protocols

The following protocols are detailed methodologies for performing the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation with this compound. These protocols are based on established procedures for similar substrates and can be adapted as a starting point for optimization.

Suzuki-Miyaura Coupling for the Synthesis of 5-isopropoxy-[1,1'-biphenyl]-2-carboxylic acid

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 10 mL).

  • De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3, resulting in the precipitation of the product.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-isopropoxy-[1,1'-biphenyl]-2-carboxylic acid.

Expected Spectroscopic Data for 5-isopropoxy-[1,1'-biphenyl]-2-carboxylic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (d, 6H), 4.60 (sept, 1H), 6.90-7.50 (m, 8H), 10.5 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 22.0, 70.0, 115.0, 118.0, 128.0, 128.5, 129.0, 130.0, 135.0, 140.0, 158.0, 170.0.

Buchwald-Hartwig Amination for the Synthesis of 2-(Phenylamino)-5-isopropoxybenzoic acid

This protocol outlines the palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction vessel.

  • Add toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Seal the vessel and heat to 100 °C for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Acidify the aqueous layer with 1 M HCl to a pH of ~6-7.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(phenylamino)-5-isopropoxybenzoic acid.

Expected Spectroscopic Data for 2-(Phenylamino)-5-isopropoxybenzoic acid:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.25 (d, 6H), 4.50 (sept, 1H), 6.80-7.40 (m, 8H), 9.50 (s, 1H), 12.5 (br s, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 22.0, 70.0, 114.0, 117.0, 119.0, 121.0, 123.0, 129.0, 140.0, 145.0, 155.0, 170.0.

Ullmann Condensation for the Synthesis of 2-(Phenylamino)-5-isopropoxybenzoic acid

This protocol details the copper-catalyzed synthesis of 2-(phenylamino)-5-isopropoxybenzoic acid.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), aniline (1.5 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add DMF (5 mL) to the mixture.

  • Heat the reaction to 120-140 °C for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water (50 mL).

  • Acidify the mixture with 1 M HCl to a pH of ~6-7.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain 2-(phenylamino)-5-isopropoxybenzoic acid.

Experimental Workflow and Product Confirmation

The general workflow for the synthesis and confirmation of the reaction products is depicted below. This process involves the initial cross-coupling reaction, followed by workup and purification, and finally, structural confirmation using various analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis & Confirmation Start This compound Coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Ullmann) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography or Recrystallization Workup->Purification TLC_LCMS TLC / LC-MS (Reaction Monitoring & Purity) Purification->TLC_LCMS NMR NMR Spectroscopy (¹H, ¹³C) TLC_LCMS->NMR MS Mass Spectrometry (Confirmation of M.W.) NMR->MS Final_Product Confirmed Product MS->Final_Product

Caption: General workflow for the synthesis and confirmation of 2-substituted-5-isopropoxybenzoic acids.

This guide provides a foundational framework for the synthesis and characterization of key derivatives of this compound. Researchers are encouraged to use these protocols as a starting point and optimize reaction conditions to achieve the best possible outcomes for their specific applications. The comparative data presented herein should aid in the selection of the most appropriate synthetic strategy based on the desired product and available resources.

Safety Operating Guide

Proper Disposal of 2-Bromo-5-isopropoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Bromo-5-isopropoxybenzoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact.
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from dust and splashes.
Lab Coat Standard, fully buttonedTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors[1][4].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations[4]. It is classified as a halogenated organic waste and must be segregated from other waste streams[5][6].

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[5]

    • Never mix this compound with non-halogenated waste, aqueous waste, or incompatible chemicals like strong oxidizing agents or bases[2][5][7].

  • Container Management:

    • Use a chemically compatible, sealable container for waste collection.

    • Keep the container closed when not in use and store it in a well-ventilated, designated satellite accumulation area[1][4].

  • Disposal of Pure Compound and Contaminated Materials:

    • Carefully transfer any unused or waste this compound into the designated halogenated waste container.

    • Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning spills, must also be placed in this container[8].

  • Handling Spills:

    • In case of a spill, avoid generating dust[1].

    • Use an inert absorbent material to clean up the spill and place it in the halogenated waste container[9].

    • The spill area should be thoroughly decontaminated after cleanup[1].

  • Final Disposal:

    • Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][4][10].

    • Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated facility[5].

Disposal of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated liquid waste[8].

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous waste, in accordance with institutional policies[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Have 2-Bromo-5- isopropoxybenzoic acid waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvent, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Place in 'Halogenated Organic Solids' container solid_waste->collect_solid collect_liquid Place in 'Halogenated Organic Liquids' container liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent? empty_container->triple_rinse seal_store Seal container and store in satellite accumulation area collect_solid->seal_store collect_liquid->seal_store triple_rinse->collect_solid No (dispose as solid) collect_rinsate Collect rinsate as halogenated liquid waste triple_rinse->collect_rinsate Yes collect_rinsate->collect_liquid dispose_container Deface label and dispose of container as non-hazardous collect_rinsate->dispose_container collect_rinsate->seal_store end End of Process dispose_container->end contact_ehs Contact EHS for pickup and final disposal seal_store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Bromo-5-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the required PPE.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[3]. A face shield should be used in conjunction with goggles when there is a risk of splashing[4][5][6].
Skin Protection Chemical-Resistant Gloves and Lab CoatHandle with impervious gloves (e.g., Nitrile or Neoprene)[6][7]. Gloves must be inspected before use and changed immediately upon contamination[3]. A flame-resistant lab coat should be worn and kept buttoned[5].
Respiratory Protection Fume Hood or RespiratorHandle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1][2][3]. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used[3][4].
Foot Protection Closed-Toe ShoesAppropriate shoes that cover the entire foot are required.[5]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible[8][9].

    • Work within a properly functioning chemical fume hood.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Avoid all personal contact with the chemical, including inhalation of dust[1].

    • Do not eat, drink, or smoke in the handling area[1].

    • Keep the container tightly sealed when not in use[1][2].

    • Use non-sparking tools to prevent ignition sources[3].

  • In Case of a Spill :

    • For minor spills, use dry clean-up procedures to avoid generating dust. Collect the residue and place it in a sealed, labeled container for disposal[1].

    • For major spills, evacuate the area and alert emergency services[1].

    • Prevent the spillage from entering drains or waterways[1][2].

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling[1][2].

    • Launder contaminated clothing separately before reuse[1].

Disposal Plan: Managing Brominated Organic Waste

Brominated organic compounds are often classified as hazardous waste and require special disposal procedures. Improper disposal can lead to environmental contamination[10].

  • Waste Collection :

    • All solid waste contaminated with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated solvents and solutions should be collected in a separate, labeled container for halogenated organic waste[11].

  • Disposal Method :

    • Do not dispose of this chemical down the drain[2].

    • The waste must be disposed of through a licensed hazardous waste disposal facility[12].

    • Incineration at a facility with appropriate emission controls is a common disposal method for brominated organic compounds[12][13].

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for handling this compound.

References

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Reactant of Route 1
Reactant of Route 1
2-Bromo-5-isopropoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-isopropoxybenzoic acid

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